molecular formula C11H7FO5S B1202931 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid CAS No. 839-78-1

4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid

Cat. No.: B1202931
CAS No.: 839-78-1
M. Wt: 270.24 g/mol
InChI Key: CDJFAPNPVPDTDW-UHFFFAOYSA-N
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Description

4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H7FO5S and its molecular weight is 270.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119919. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluorosulfonyl-1-hydroxynaphthalene-2-carboxylic acid
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InChI

InChI=1S/C11H7FO5S/c12-18(16,17)9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H,14,15)
Source PubChem
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InChI Key

CDJFAPNPVPDTDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H7FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50232798
Record name 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid
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Molecular Weight

270.24 g/mol
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CAS No.

839-78-1
Record name 4-(Fluorosulfonyl)-1-hydroxy-2-naphthalenecarboxylic acid
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Record name 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid
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Record name 839-78-1
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Record name 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid
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Record name 4-(fluorosulphonyl)-1-hydroxy-2-naphthoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid in Modern Drug Discovery

This compound is a key bifunctional molecule increasingly recognized for its utility in the development of targeted therapeutics and chemical biology probes. Its unique architecture, featuring a reactive sulfonyl fluoride group alongside a synthetically versatile hydroxy-naphthoic acid scaffold, makes it an invaluable building block. The sulfonyl fluoride moiety is a prominent electrophile in "click chemistry," particularly for its selective reactivity with primary amines and other nucleophiles under physiological conditions, enabling the formation of stable sulfonamide linkages. This property is extensively leveraged in the design of covalent inhibitors, activity-based probes, and bioconjugates. This guide provides a detailed, field-proven methodology for the robust synthesis of this compound, emphasizing the underlying chemical principles and practical considerations for its successful preparation in a research setting.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached via a two-step sequence, commencing with the commercially available 1-hydroxy-2-naphthoic acid. This strategy is predicated on the well-established principles of electrophilic aromatic substitution followed by the conversion of the resulting sulfonic acid to the desired sulfonyl fluoride.

The logical flow of this synthesis is depicted below:

Synthesis_Pathway Start 1-Hydroxy-2-naphthoic acid Intermediate 4-Sulfo-1-hydroxy-2-naphthoic acid Start->Intermediate Step 1: Sulfonation (Oleum) Product This compound Intermediate->Product Step 2: Fluorination (e.g., Thionyl Fluoride)

Caption: Synthetic workflow for this compound.

This approach is advantageous due to the regioselective nature of the initial sulfonation step and the availability of modern, high-yielding methods for the subsequent fluorination.

Part 1: Synthesis of 4-Sulfo-1-hydroxy-2-naphthoic acid

The introduction of a sulfonic acid group onto the 1-hydroxy-2-naphthoic acid backbone is achieved through electrophilic aromatic substitution. The hydroxyl group at the 1-position and the carboxylic acid group at the 2-position are both ortho-, para-directing. However, the bulky nature of the existing substituents and the strong activating effect of the hydroxyl group favor substitution at the C4 position.

Experimental Protocol: Sulfonation

1. Reagent Preparation and Safety:

  • Caution: Oleum (fuming sulfuric acid) is extremely corrosive and reacts violently with water. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Prepare an ice-water bath for temperature control.

  • Ensure all glassware is thoroughly dried prior to use.

2. Reaction Setup:

  • In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-hydroxy-2-naphthoic acid (1.0 eq).

  • Carefully, and in a dropwise manner, add oleum (e.g., 20% free SO₃, 5.0 eq) to the flask while maintaining the internal temperature below 10°C using the ice-water bath.

3. Reaction Execution:

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

4. Work-up and Isolation:

  • Upon completion, the reaction mixture is cautiously poured onto crushed ice with vigorous stirring. This step must be performed slowly to manage the exothermic quenching process.

  • The precipitated solid is collected by vacuum filtration and washed with cold, deionized water until the filtrate is neutral.

  • The crude 4-sulfo-1-hydroxy-2-naphthoic acid is then dried under vacuum. The product is often used in the next step without further purification.

Part 2: Conversion of 4-Sulfo-1-hydroxy-2-naphthoic acid to this compound

The transformation of the sulfonic acid to the sulfonyl fluoride is a critical step. Traditional methods often involve the conversion to a sulfonyl chloride intermediate followed by halogen exchange. However, modern deoxyfluorination reagents allow for a more direct and efficient conversion.[1][2]

Method A: Using Thionyl Fluoride

Thionyl fluoride (SOF₂) has emerged as a highly effective reagent for the direct conversion of sulfonic acids to sulfonyl fluorides.[2][3]

Experimental Protocol: Fluorination with Thionyl Fluoride

1. Reagent and System Preparation:

  • Caution: Thionyl fluoride is a toxic and corrosive gas. This procedure must be performed in a well-ventilated fume hood.

  • A solution of thionyl fluoride in a suitable solvent (e.g., dimethylformamide - DMF) is required.

  • The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

2. Reaction Execution:

  • To a solution of 4-sulfo-1-hydroxy-2-naphthoic acid (1.0 eq) in anhydrous DMF, add a solution of thionyl fluoride (2.0-3.0 eq) at room temperature.

  • The reaction mixture is then heated to a temperature between 115-130°C and stirred for 1-2 hours.[1] The reaction progress should be monitored by ¹⁹F NMR spectroscopy or LC-MS.

3. Work-up and Purification:

  • After cooling to room temperature, the reaction mixture is carefully quenched by pouring it into ice-water.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexanes).

Method B: Using a Bench-Stable Deoxyfluorination Reagent (e.g., Xtalfluor-E®)

For laboratories not equipped to handle gaseous reagents like thionyl fluoride, solid, bench-stable deoxyfluorination reagents such as Xtalfluor-E® provide a safer and more convenient alternative.[3][4]

Experimental Protocol: Fluorination with Xtalfluor-E®

1. Reaction Setup:

  • In a dry flask under an inert atmosphere, suspend 4-sulfo-1-hydroxy-2-naphthoic acid (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile or DMF.

  • Add Xtalfluor-E® (1.5-2.0 eq) to the suspension.

2. Reaction Execution:

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60°C) for 4-12 hours, with progress monitored by TLC, LC-MS, or ¹⁹F NMR.

3. Work-up and Purification:

  • Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

  • The product can be extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography or recrystallization.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

Parameter Expected Outcome
Appearance Off-white to pale yellow solid
¹H NMR Aromatic protons with characteristic shifts and coupling constants for the 1,2,4-trisubstituted naphthalene ring.
¹⁹F NMR A singlet in the region typical for aryl sulfonyl fluorides.
¹³C NMR Resonances corresponding to all carbon atoms in the molecule.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₁₁H₇FO₅S.
Purity (HPLC) >95%

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The two-step process, involving a regioselective sulfonation followed by a modern deoxyfluorination, is both efficient and adaptable to standard laboratory settings. The choice between gaseous thionyl fluoride and a solid reagent like Xtalfluor-E® allows for flexibility based on available facilities and safety considerations. As the demand for sophisticated chemical probes and covalent therapeutics continues to grow, robust synthetic access to key building blocks like this compound will remain of paramount importance to the drug development community.

References

  • Gembus, V. et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Organic & Biomolecular Chemistry, 21(1), 114-118. Available at: [Link]

  • Gembus, V. et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. National Center for Biotechnology Information. Available at: [Link]

  • Gembus, V. et al. (2022). (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... ResearchGate. Available at: [Link]

  • Gembus, V. et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Semantic Scholar. Available at: [Link]

  • Gembus, V. et al. (2022). Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. ResearchGate. Available at: [Link]

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid is a fascinating molecule poised at the intersection of covalent drug discovery and signal transduction modulation. While direct empirical data on its specific mechanism of action remains to be fully elucidated, its chemical architecture—a potent combination of a reactive aryl fluorosulfate moiety and a biologically active naphthoic acid scaffold—provides a strong foundation for a compelling proposed mechanism. This technical guide synthesizes current knowledge on the constituent functionalities of this compound to present a cohesive hypothesis of its dual-action potential: covalent protein modification and targeted disruption of key cellular signaling pathways. We will delve into the underlying chemical principles, explore the implicated biological pathways, and provide detailed experimental protocols to empower researchers to rigorously test these hypotheses.

Introduction: A Molecule of Bimodal Potential

The quest for novel therapeutics with high efficacy and specificity has led to a renaissance in the field of covalent inhibitors. These molecules form a stable, covalent bond with their protein targets, often leading to prolonged and irreversible inhibition. This compound emerges as a compound of significant interest due to its bifunctional nature. It features an aryl fluorosulfate group, a "latent" electrophile, and a 1-hydroxy-2-naphthoic acid core, a structure reminiscent of known modulators of inflammatory and metabolic signaling pathways.

This guide puts forth the central hypothesis that this compound exerts its biological effects through a two-pronged mechanism:

  • Covalent Targeting: The fluorosulfonyl group acts as a warhead, forming covalent adducts with nucleophilic amino acid residues within the binding pockets of specific protein targets.

  • Signaling Pathway Modulation: The 1-hydroxy-2-naphthoic acid scaffold provides the binding affinity and specificity, directing the molecule to proteins within critical signaling cascades, such as the NF-κB, MAPK, and Aryl Hydrocarbon Receptor (AhR) pathways.

The Chemistry of Action: The Aryl Fluorosulfate Warhead

The aryl fluorosulfate moiety is a key player in the proposed mechanism. Unlike more promiscuous electrophiles, aryl fluorosulfates are relatively stable in the aqueous environment of the cell, minimizing off-target reactions.[1] Their reactivity is "unmasked" within the specific microenvironment of a protein's binding pocket, where enzymatic catalysis can facilitate the displacement of the fluoride ion by a nucleophilic amino acid side chain.[2][3][4][5]

Key characteristics of the aryl fluorosulfate group include:

  • Latent Reactivity: Generally stable under physiological conditions, reducing the likelihood of non-specific covalent modifications.[1]

  • Targeted Activation: Requires interaction with the target protein to become a potent electrophile. This context-dependent reactivity enhances target selectivity.[3][4]

  • Nucleophilic Targets: Primarily reacts with the side chains of tyrosine and lysine residues, and to a lesser extent, serine and histidine.[2]

This targeted covalent modification offers a significant advantage in drug design, potentially leading to inhibitors with high potency and prolonged duration of action.

The Biological Context: The 1-Hydroxy-2-naphthoic Acid Guiding System

The 1-hydroxy-2-naphthoic acid core is not merely a passive scaffold but is predicted to play a crucial role in guiding the molecule to its biological targets and eliciting specific cellular responses. Derivatives of naphthoic acid and the structurally related naphthoquinones have been shown to interact with and modulate several key signaling pathways implicated in inflammation, cell proliferation, and xenobiotic metabolism.

Modulation of Inflammatory Signaling: NF-κB and MAPK Pathways

Chronic inflammation is a hallmark of numerous diseases, and the NF-κB and MAPK signaling pathways are central regulators of the inflammatory response.

  • NF-κB Pathway: The transcription factor NF-κB is a master regulator of genes involved in inflammation and cell survival.[6] Studies on related naphthoquinone compounds have demonstrated the ability to suppress NF-κB activation.[7][8] This is often achieved by inhibiting the IκB kinase (IKK) complex, which prevents the degradation of the IκBα inhibitor and subsequent nuclear translocation of NF-κB.[7][9]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascades, including the JNK and p38 pathways, are critical for cellular responses to stress and inflammatory stimuli.[10] A methyl ester derivative of 1-hydroxy-2-naphthoic acid, methyl-1-hydroxy-2-naphthoate (MHNA), has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in macrophages by suppressing the activation of JNK and p38 MAPK.[11]

The proposed mechanism for this compound involves the naphthoic acid core directing the molecule to key kinases or other regulatory proteins within these pathways, enabling the fluorosulfonyl moiety to covalently modify and inhibit their function.

Interaction with the Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, as well as immune responses and cell differentiation.[12][13] Several derivatives of naphthoic acid have been identified as agonists or antagonists of the AhR.[14][15] For instance, 1,4-dihydroxy-2-naphthoic acid is a known AhR agonist.[14]

Activation of the AhR can have pleiotropic effects, and its modulation by this compound could contribute to its overall biological activity profile.

Proposed Mechanism of Action: A Unified Model

Based on the evidence from related compounds, we propose a dual mechanism of action for this compound, as depicted in the following diagram:

Proposed_Mechanism cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Signaling Pathways cluster_3 Nucleus Molecule 4-Fluorosulfonyl- 1-hydroxy-2-naphthoic acid Molecule_in 4-Fluorosulfonyl- 1-hydroxy-2-naphthoic acid Molecule->Molecule_in Cellular Uptake NFkB_Pathway NF-κB Pathway (e.g., IKK) Molecule_in->NFkB_Pathway Binding MAPK_Pathway MAPK Pathway (e.g., JNK, p38) Molecule_in->MAPK_Pathway Binding AhR_Pathway AhR Pathway Molecule_in->AhR_Pathway Binding Covalent_Modification Covalent Modification (Tyr, Lys residues) NFkB_Pathway->Covalent_Modification MAPK_Pathway->Covalent_Modification Modulation Modulation of AhR Activity AhR_Pathway->Modulation Inhibition Inhibition of Protein Function Covalent_Modification->Inhibition Gene_Expression Altered Gene Expression Inhibition->Gene_Expression Downstream Effect Modulation->Gene_Expression Downstream Effect Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response

Caption: Proposed dual mechanism of action for this compound.

Experimental Validation: A Roadmap for Investigation

The following experimental workflows are designed to systematically investigate and validate the proposed mechanism of action.

Target Identification and Covalent Modification

Objective: To identify the protein targets of this compound and confirm covalent bond formation.

Methodology: Affinity-Based Protein Profiling

  • Synthesis of an Alkyne-Tagged Probe: Synthesize an analog of this compound incorporating a terminal alkyne tag for subsequent click chemistry.

  • Cell Lysate Labeling: Incubate the alkyne-tagged probe with cell lysates from a relevant cell line (e.g., macrophages for inflammation studies).

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide reporter to the alkyne-tagged probe-protein conjugates.

  • Affinity Purification: Use streptavidin-coated beads to enrich the biotinylated proteins.

  • Mass Spectrometry: Elute the enriched proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Validation: Confirm covalent modification of candidate proteins using Western blotting with antibodies against the identified targets.

Target_ID_Workflow Start Synthesize Alkyne-Tagged Probe Labeling Incubate Probe with Cell Lysate Start->Labeling Click_Chem Biotin-Azide Click Chemistry Labeling->Click_Chem Purification Streptavidin Affinity Purification Click_Chem->Purification MS LC-MS/MS Analysis Purification->MS Validation Western Blot Validation MS->Validation End Identified Covalent Targets Validation->End

Caption: Experimental workflow for covalent target identification.

Elucidation of Signaling Pathway Modulation

Objective: To determine the effect of this compound on the NF-κB, MAPK, and AhR signaling pathways.

Methodology: In Vitro Signaling Assays

PathwayExperimentCell LineReadout
NF-κB Luciferase Reporter AssayHEK293T cells transfected with an NF-κB reporter plasmidLuminescence
Western BlotMacrophages (e.g., RAW 264.7)Phospho-IKK, Phospho-IκBα, Nuclear p65
MAPK Western BlotMacrophages (e.g., RAW 264.7)Phospho-JNK, Phospho-p38
AhR CYP1A1 Induction Assay (qPCR)Hepatoma cells (e.g., HepG2)CYP1A1 mRNA levels
DRE-Luciferase Reporter AssayCells transfected with a DRE reporter plasmidLuminescence

Step-by-Step Protocol for NF-κB Western Blot Analysis:

  • Cell Culture and Treatment: Plate RAW 264.7 macrophages and allow them to adhere. Pre-treat cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 30 minutes.

  • Protein Extraction: Lyse the cells and collect the total protein. For nuclear translocation, perform nuclear and cytoplasmic fractionation.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-IKK, phospho-IκBα, and p65, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The dual-action mechanism proposed for this compound presents a compelling avenue for the development of novel therapeutics with enhanced specificity and efficacy. The combination of covalent targeting and modulation of key signaling pathways offers the potential for potent and durable pharmacological effects. The experimental workflows outlined in this guide provide a robust framework for validating this hypothesis and identifying the specific molecular targets and cellular effects of this promising compound. Future research should focus on in vivo studies to assess the therapeutic potential of this compound in relevant disease models.

References

  • Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PubMed. [Link]

  • Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ResearchGate. [Link]

  • Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PMC - NIH. [Link]

  • Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. NIH. [Link]

  • Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding-site Tyr Residue. PubMed Central. [Link]

  • The Cellular and Molecular Determinants of Naphthoquinone-Dependent Activation of the Aryl Hydrocarbon Receptor. PubMed Central. [Link]

  • Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors. ResearchGate. [Link]

  • Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways. PubMed. [Link]

  • 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844. PubChem - NIH. [Link]

  • 1-hydroxy-2-naphthoic acid, 86-48-6. The Good Scents Company. [Link]

  • Advancing Protein Therapeutics through Proximity-Induced Chemistry. PMC - PubMed Central. [Link]

  • Activation of AhR by naphthoquinones. AhR, aryl hydrocarbon receptor. ResearchGate. [Link]

  • Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) suppresses NF-kappaB activation and NF-kappaB-regulated gene products through modulation of p65 and IkappaBalpha kinase activation, leading to potentiation of apoptosis induced by cytokine and chemotherapeutic agents. PubMed. [Link]

  • Discovery of novel naphthoquinone derivatives as inhibitors of the tumor cell specific M2 isoform of pyruvate kinase. PubMed. [Link]

  • Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. MDPI. [Link]

  • 1,2-Naphthoquinone Suppresses Lipopolysaccharide-Dependent Activation of IKKβ/NF-κB/NO Signaling: An Alternative Mechanism for the Disturbance of Inducible NO Synthase-Catalyzed NO Formation. PubMed. [Link]

  • Natural products targeting the MAPK-signaling pathway in cancer: overview. PMC. [Link]

  • Inhibition of JNK and p38 MAPK phosphorylation by 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester and 4-phenyl-butenoic acid decreases substance P-induced TNF-α upregulation in macrophages. PubMed. [Link]

  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC - NIH. [Link]

  • Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. PubMed. [Link]

  • Aryl hydrocarbon receptor. Wikipedia. [Link]

  • Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. PMC - NIH. [Link]

  • Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals. PubMed. [Link]

  • Acanthoic Acid Inhibits IL-8 Production via MAPKs and NF-kappaB in a TNF-alpha-stimulated Human Intestinal Epithelial Cell Line. PubMed. [Link]

  • New Amino Naphthoquinone Derivatives as Anti-Trypanosoma cruzi Agents Targeting Trypanothione Reductase. PMC - NIH. [Link]

  • Inhibition of MAPK pathway by a synthetic peptide corresponding to the activation segment of MAPK. PubMed. [Link]

  • The enigma of aryl hydrocarbon receptor activation in skin: interplay between ligands, metabolism and bioavailability. PMC - NIH. [Link]

Sources

Discovery and background of 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid: A Promising Covalent Probe for Chemical Biology and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest for researchers, scientists, and drug development professionals. While direct literature on this specific compound is sparse, this document synthesizes foundational chemical principles and data from closely related structures to offer a detailed exploration of its discovery, synthesis, and potential applications. The guide focuses on the unique combination of a 1-hydroxy-2-naphthoic acid scaffold with a chemically reactive fluorosulfonyl group, positioning it as a valuable tool for targeted covalent inhibition in drug discovery.

Introduction and Background

This compound is a specialized organic molecule that merges the structural features of a naphthoic acid with the reactive potential of a sulfonyl fluoride. The core, 1-hydroxy-2-naphthoic acid, is a well-characterized compound used as a reagent in organic synthesis[1]. The key functional group, the sulfonyl fluoride (-SO₂F), has gained prominence as a "warhead" in the design of covalent inhibitors[1][2][3].

Covalent inhibitors form a stable, covalent bond with their biological target, often an enzyme, leading to irreversible or long-lasting inhibition[3]. This contrasts with traditional non-covalent drugs that bind reversibly. The sulfonyl fluoride group is particularly noteworthy for its ability to react with nucleophilic amino acid residues beyond the commonly targeted cysteine, such as lysine, tyrosine, and serine, through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx)[3][4][5]. This expands the range of proteins that can be targeted covalently.

The strategic placement of the fluorosulfonyl group on the 1-hydroxy-2-naphthoic acid scaffold suggests a molecule designed as a chemical probe or a precursor to targeted therapeutics. The naphthoic acid portion provides a rigid, planar structure that can be tailored for specific binding pockets, while the sulfonyl fluoride acts as the reactive component for covalent modification.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized in two main stages: the synthesis of the 1-hydroxy-2-naphthoic acid core, followed by the introduction of the fluorosulfonyl group at the 4-position.

Stage 1: Synthesis of 1-Hydroxy-2-naphthoic Acid via the Kolbe-Schmitt Reaction

The carboxylation of naphthols is a well-established method for producing hydroxynaphthoic acids. The Kolbe-Schmitt reaction, which involves the reaction of a phenoxide (or in this case, a naphthoxide) with carbon dioxide under pressure, is a primary example[6][7].

The reaction with 1-naphthol (α-naphthol) typically yields a mixture of isomers, with 1-hydroxy-2-naphthoic acid and 1-hydroxy-4-naphthoic acid being the main products. Reaction conditions can be optimized to favor the desired 2-carboxy isomer[8].

Experimental Protocol: Kolbe-Schmitt Carboxylation of 1-Naphthol

  • Preparation of Potassium Naphtholate: In a high-pressure reactor, add 1-naphthol and an inert, high-boiling solvent such as dibutyl carbitol[8].

  • Under an inert atmosphere (e.g., nitrogen or argon), add a stoichiometric amount of potassium hydroxide (as a concentrated aqueous solution).

  • Heat the mixture under vacuum to remove water, forming the anhydrous potassium naphtholate salt.

  • Carboxylation: Pressurize the reactor with dry carbon dioxide gas to approximately 100 atm.

  • Heat the reaction mixture to 125-150°C for several hours with vigorous stirring[7][8].

  • Work-up and Isolation: Cool the reactor and vent the excess CO₂.

  • Dilute the reaction mixture with water and acidify with a strong acid (e.g., sulfuric or hydrochloric acid) to a pH of 2-3.

  • The 1-hydroxy-2-naphthoic acid will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

  • Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.

Stage 2: Introduction of the Fluorosulfonyl Group

The introduction of the fluorosulfonyl group onto the aromatic ring can be achieved through a two-step process: chlorosulfonation followed by halogen exchange (fluorination). The hydroxyl and carboxyl groups on the naphthoic acid are strongly activating and ortho-, para-directing for electrophilic aromatic substitution. The 4-position is sterically accessible and electronically activated, making it a likely site for substitution.

Experimental Protocol: Synthesis of this compound

  • Chlorosulfonation:

    • Carefully add 1-hydroxy-2-naphthoic acid in portions to an excess of chlorosulfonic acid (ClSO₃H) at 0°C with stirring.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture carefully onto crushed ice to quench the excess chlorosulfonic acid.

    • The product, 4-chlorosulfonyl-1-hydroxy-2-naphthoic acid, will precipitate. Collect the solid by filtration and wash with cold water.

  • Fluorination:

    • The most common method for converting sulfonyl chlorides to sulfonyl fluorides is by reaction with a fluoride salt, such as potassium fluoride[9][10].

    • Suspend the crude 4-chlorosulfonyl-1-hydroxy-2-naphthoic acid in a suitable solvent like acetonitrile.

    • Add an excess of potassium fluoride, along with a phase-transfer catalyst such as 18-crown-6, to facilitate the reaction[9].

    • Stir the mixture at room temperature or with gentle heating until the conversion is complete.

    • Filter the reaction mixture to remove inorganic salts.

    • Evaporate the solvent from the filtrate and purify the resulting solid by column chromatography or recrystallization to yield this compound.

Caption: Proposed two-stage synthesis of this compound.

Physicochemical Properties and Reactivity

The physicochemical properties of this compound can be inferred from its structure.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₇FO₅SBased on atomic composition.
Molecular Weight ~266.24 g/mol Sum of atomic weights.
Appearance Likely a crystalline solidSimilar to parent compound 1-hydroxy-2-naphthoic acid[11].
Solubility Poorly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, THF).Aromatic core is hydrophobic; polar groups enhance solubility in organic solvents.
Acidity (pKa) The carboxylic acid proton will be acidic.Electron-withdrawing sulfonyl group may increase acidity compared to the parent compound.
Reactivity The sulfonyl fluoride group is an electrophilic center susceptible to nucleophilic attack.The S-F bond is stable in aqueous media but can be activated within a protein's microenvironment[2][4].

The reactivity of the sulfonyl fluoride group is the most critical feature for its application in drug discovery. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit "Goldilocks" reactivity—stable enough to avoid off-target reactions in a biological system but reactive enough to form a covalent bond with a specific, spatially-proximal nucleophilic amino acid residue within a target protein's binding site[5].

Proposed Mechanism of Action: Covalent Modification

The primary mechanism of action for a molecule like this compound in a biological context is the targeted covalent modification of a protein. This occurs via the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.

  • Non-covalent Binding: The 1-hydroxy-2-naphthoic acid scaffold first directs the molecule to the binding pocket of a target protein through reversible interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking).

  • Covalent Bond Formation: Once optimally positioned, the sulfonyl fluoride group is presented to a nearby nucleophilic amino acid residue (e.g., Tyrosine, Lysine, Serine, or Histidine)[3][4].

  • SuFEx Reaction: The nucleophilic residue attacks the electrophilic sulfur atom, displacing the fluoride ion and forming a stable covalent sulfonyl or sulfonamide linkage. This reaction is often facilitated by the unique microenvironment of the enzyme's active site, which can enhance the reactivity of the sulfonyl fluoride[2].

Mechanism_of_Action cluster_protein Target Protein binding_site Binding Site nucleophile Nucleophilic Residue (e.g., Tyr-OH, Lys-NH2) inhibitor 4-Fluorosulfonyl-1-hydroxy- 2-naphthoic acid complex Reversible Enzyme-Inhibitor Complex inhibitor->complex 1. Reversible Binding covalent_adduct Covalent Adduct (Irreversible Inhibition) complex->covalent_adduct 2. SuFEx Reaction

Caption: Proposed mechanism of covalent inhibition via the SuFEx reaction.

Applications in Drug Discovery and Chemical Biology

The unique properties of this compound make it a highly valuable tool for researchers.

  • Targeted Covalent Inhibitors: The primary application is in the development of targeted covalent inhibitors. By modifying the naphthoic acid scaffold, medicinal chemists can design selective inhibitors for specific enzymes, such as kinases or proteases, that possess a suitable nucleophile in their active site[1]. The high selectivity and prolonged duration of action of covalent inhibitors can offer significant therapeutic advantages.

  • Chemical Probes and Activity-Based Protein Profiling (ABPP): This molecule can be used as a chemical probe to identify and label novel drug targets. In an ABPP experiment, the probe would be used to covalently label proteins in a complex biological sample (e.g., a cell lysate). The labeled proteins can then be identified using mass spectrometry, revealing potential targets for therapeutic intervention.

  • Fragment-Based Drug Discovery: The sulfonyl fluoride group can be incorporated into small molecular fragments for screening against protein targets. The discovery of a covalent "hit" from a fragment screen can provide a powerful starting point for developing more potent and selective drug candidates[2].

Conclusion

While this compound is not a widely commercialized or extensively studied compound, its structure represents a confluence of established principles in medicinal chemistry and covalent inhibitor design. The synthesis is feasible through well-known organic reactions, and its potential as a selective covalent modifier is grounded in the rapidly advancing field of SuFEx chemistry. This guide provides a foundational understanding for researchers interested in leveraging this promising molecular architecture for the development of novel therapeutics and chemical biology tools.

References

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4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid: An In-Depth Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid is a compound of increasing interest within the pharmaceutical and chemical research sectors. Its unique structural combination of a naphthoic acid, a hydroxyl group, and a fluorosulfonyl moiety bestows upon it a distinct reactivity and physicochemical profile. This guide provides a comprehensive technical overview of the critical parameters of solubility and stability for this compound. Understanding these characteristics is paramount for its effective application in drug discovery, particularly for covalent probe development and formulation design. This document outlines the theoretical basis for its solubility and stability, provides detailed experimental protocols for their assessment, and offers field-proven insights into the practical implications for drug development.

Introduction to this compound

This compound (CAS No: 839-78-1, Molecular Formula: C₁₁H₇FO₅S) is an aromatic organic compound.[1][2] The molecule incorporates three key functional groups that dictate its chemical behavior:

  • 1-Hydroxy-2-naphthoic acid backbone: This rigid, planar structure provides a scaffold for molecular interactions and is a known pharmacophore in various biologically active molecules. The carboxylic acid and hydroxyl groups are key determinants of its solubility, particularly its pH-dependent characteristics.[3][4]

  • Carboxylic Acid Group (-COOH): This acidic functional group allows for salt formation and is a primary driver of aqueous solubility, especially at neutral to alkaline pH.[5][6]

  • Fluorosulfonyl Group (-SO₂F): This moiety is of significant interest in drug discovery as a "warhead" for forming covalent bonds with nucleophilic amino acid residues in proteins, such as serine, threonine, and lysine.[7][8][9] The stability of the sulfonyl fluoride group is a critical factor in its utility as a covalent inhibitor.[8][9][10]

The interplay of these functional groups results in a compound with a unique balance of reactivity and stability, making a thorough understanding of its solubility and degradation pathways essential for its successful application.

Solubility Profile

The solubility of a drug candidate is a critical factor that influences its absorption, distribution, and overall bioavailability.[11][][13] For this compound, solubility is governed by its molecular structure and the properties of the solvent system.

Theoretical Considerations

The presence of both a carboxylic acid and a hydroxyl group on the naphthalene ring suggests that the solubility of this compound will be significantly influenced by pH.[][14][15]

  • In acidic conditions (low pH): The carboxylic acid group will be predominantly in its protonated, un-ionized form (-COOH). This reduces the molecule's overall polarity and is expected to lead to lower aqueous solubility.[5]

  • In neutral to alkaline conditions (higher pH): The carboxylic acid will deprotonate to form the carboxylate anion (-COO⁻). This ionized form is significantly more polar and will exhibit greater solubility in aqueous media.[5][16]

The Henderson-Hasselbalch equation can be used to model this pH-dependent solubility for acidic compounds.[11] The intrinsic solubility (S₀), which is the solubility of the un-ionized form, is a key parameter in this relationship.

Experimental Determination of Solubility

A comprehensive understanding of the solubility profile requires empirical testing across a range of relevant conditions. Both kinetic and thermodynamic solubility assays are valuable in drug discovery.[11][17]

2.2.1. Thermodynamic (Equilibrium) Solubility Protocol

This method determines the true equilibrium solubility of the compound and is considered the gold standard for pre-formulation studies.[17]

Methodology:

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18]

  • Data Analysis: Plot the measured solubility against the pH of the respective buffers to generate a pH-solubility profile.

Diagram of Thermodynamic Solubility Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid Excess Solid Compound equilibration Equilibrate (24-48h) prep_solid->equilibration prep_buffer pH Buffers prep_buffer->equilibration separation Centrifuge & Filter equilibration->separation quantification HPLC Analysis separation->quantification data_plot Plot Solubility vs. pH quantification->data_plot

Caption: Workflow for Thermodynamic Solubility Determination.

Expected Solubility Profile

Based on the structure, the following solubility characteristics can be anticipated:

Solvent System Expected Solubility Rationale
Aqueous Buffers (pH < 4) LowThe carboxylic acid is protonated, reducing polarity.
Aqueous Buffers (pH > 7) HighThe carboxylic acid is deprotonated to the more soluble carboxylate salt.[5]
Polar Organic Solvents (e.g., Ethanol, Acetonitrile) Moderate to HighThe molecule has polar functional groups that can interact with these solvents.[4]
Non-polar Organic Solvents (e.g., Hexane) LowThe overall polarity of the molecule is too high for significant solubility in non-polar solvents.

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that affects its safety and efficacy.[19] For this compound, the primary stability concern is the hydrolysis of the sulfonyl fluoride group.

Theoretical Considerations

Sulfonyl fluorides are generally considered to be more stable to hydrolysis than their sulfonyl chloride counterparts.[10][20][21] However, they are still susceptible to degradation under certain conditions. The stability of the S-F bond can be influenced by both electronic and steric factors.[22][23]

  • Hydrolytic Stability: The primary degradation pathway is likely to be the hydrolysis of the fluorosulfonyl group to the corresponding sulfonic acid. This reaction can be catalyzed by both acid and base.

  • Photostability: The naphthyl ring system contains chromophores that may absorb UV light, potentially leading to photodegradation.

  • Thermal Stability: The compound may be susceptible to thermal decomposition at elevated temperatures.[24]

  • Oxidative Stability: While the core structure is relatively robust, forced oxidation studies are necessary to identify potential liabilities.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing degradation pathways.[19][25][26][27] These studies are a key component of developing stability-indicating analytical methods.[19][28]

3.2.1. Protocol for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.

  • Sample Analysis: At various time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the major degradants.[28]

Diagram of Forced Degradation Workflow:

G cluster_stress Stress Conditions cluster_analysis Analysis start Compound Stock Solution acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxidative Oxidative (H₂O₂) start->oxidative thermal Thermal start->thermal photo Photolytic (UV/Vis) start->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms pathway Elucidate Degradation Pathway lcms->pathway

Caption: Workflow for Forced Degradation Studies.

Expected Stability Profile
Condition Expected Stability Primary Degradation Product (Hypothesized)
Acidic (pH < 4) Moderately Stable4-Sulfo-1-hydroxy-2-naphthoic acid
Neutral (pH 6-8) Relatively StableMinimal degradation expected under physiological conditions.[9][29]
Basic (pH > 9) Unstable4-Sulfo-1-hydroxy-2-naphthoic acid (hydrolysis of sulfonyl fluoride)
Oxidative Potentially UnstableHydroxylated or ring-opened species
Photolytic Potentially UnstablePhotodegradation products (structure dependent on wavelength)
Thermal Likely Stable at moderate temperaturesDecarboxylation or other decomposition at high temperatures.[24]

Implications for Drug Development

A thorough characterization of the solubility and stability of this compound is crucial for its advancement as a research tool or therapeutic candidate.

  • Formulation Development: The pronounced pH-dependent solubility will heavily influence the choice of formulation strategy. For oral administration, formulation approaches may need to mitigate the low solubility in the acidic environment of the stomach. For parenteral formulations, careful pH control and the use of appropriate buffering agents will be necessary to maintain the compound in solution.[6]

  • Covalent Inhibitor Design: The stability of the sulfonyl fluoride "warhead" is a key consideration. While it needs to be stable enough to reach its target in a biological system, it must also retain sufficient reactivity to form a covalent bond. The data from forced degradation studies, particularly under physiological pH and temperature, will inform on its suitability as a covalent modifier.[7][8][30]

  • Analytical Method Development: The forced degradation studies are a prerequisite for developing a validated, stability-indicating analytical method. This method is essential for quality control, stability testing of drug substance and product, and for monitoring the compound in biological matrices.[19][27]

  • Storage and Handling: Based on the stability profile, appropriate storage conditions (temperature, protection from light, and inert atmosphere) can be defined to ensure the long-term integrity of the compound.[31]

Conclusion

This compound is a molecule with significant potential, primarily driven by the unique properties of its fluorosulfonyl group. Its utility, however, is intrinsically linked to its fundamental physicochemical properties. The solubility is markedly pH-dependent, a characteristic that must be carefully managed in any formulation strategy. The stability profile, particularly the hydrolytic lability of the sulfonyl fluoride moiety, will dictate its half-life in aqueous environments and its effectiveness as a covalent probe. The experimental frameworks and theoretical considerations outlined in this guide provide a robust foundation for researchers and drug development professionals to comprehensively evaluate and effectively utilize this compound in their scientific endeavors.

References

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A Methodological and Predictive Guide to the Spectroscopic Characterization of 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid (CAS 839-78-1) is a unique bifunctional molecule incorporating a naphthol, a carboxylic acid, and an aromatic sulfonyl fluoride.[1] Such compounds are of significant interest in medicinal chemistry and materials science, often serving as intermediates in the synthesis of complex chemical probes or pharmaceutical agents. Rigorous structural confirmation is paramount for any research or development application. However, a review of public databases and supplier technical sheets reveals a notable absence of published, experimentally-verified spectroscopic data for this specific compound. This guide, therefore, serves as a foundational resource for researchers, providing a comprehensive, predictive framework and detailed experimental protocols for its complete spectroscopic characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Predicted Analytical Overview

The first step in any analytical endeavor is a thorough understanding of the molecule's structure. This compound possesses several key features that will dictate its spectroscopic signature: a naphthalene core, a phenolic hydroxyl group, a carboxylic acid, and a fluorosulfonyl moiety. Each of these provides distinct handles for spectroscopic identification.

The structural complexity necessitates a multi-technique approach for unambiguous confirmation. NMR will elucidate the precise arrangement of protons and carbons, IR will confirm the presence of key functional groups, and MS will verify the molecular weight and elemental composition.

Figure 1: Characterization Workflow cluster_0 Initial Analysis cluster_1 Functional Group Confirmation cluster_2 Structural Elucidation cluster_3 Final Confirmation Sample Sample of 4-Fluorosulfonyl- 1-hydroxy-2-naphthoic acid MS Mass Spectrometry (MS) Verify Molecular Weight Sample->MS Primary Check IR Infrared (IR) Spectroscopy Identify Key Bonds (C=O, O-H, S=O) MS->IR Weight OK NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Map C-H Framework IR->NMR Groups Present Confirm Structure Verified NMR->Confirm Full Assignment Figure 2: Predicted Proton Environments img img

Caption: Structure with non-equivalent protons labeled for NMR prediction.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Label Predicted δ (ppm) Multiplicity Coupling Constant (J) Integration Rationale
H-a (COOH) > 13.0 Broad Singlet - 1H The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.
H-b (OH) 9.0 - 11.0 Broad Singlet - 1H The phenolic proton is deshielded and its chemical shift is sensitive to concentration and solvent.
H-8 8.4 - 8.6 Doublet J ≈ 8.0 Hz 1H Peri-deshielding from the C1 hydroxyl group and proximity to the C=O group in the other ring will shift this proton downfield.
H-5 8.1 - 8.3 Doublet J ≈ 8.0 Hz 1H This proton is ortho to the strongly withdrawing SO₂F group, leading to a significant downfield shift.
H-3 8.0 - 8.2 Singlet - 1H Isolated proton on the substituted ring, deshielded by the adjacent carboxylic acid and the para-SO₂F group.

| H-6, H-7 | 7.6 - 7.9 | Multiplet | - | 2H | These protons will appear as a complex multiplet, likely overlapping triplets or doublets of doublets. |

Note: These predictions are based on the known spectrum of 1-hydroxy-2-naphthoic acid [2]and standard substituent effects.

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum should display 11 distinct signals for the 11 carbon atoms in the naphthalene core and the carboxylic acid.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

Carbon Type Predicted δ (ppm) Rationale
Carboxylic (C=O) 170 - 175 Typical range for a carboxylic acid carbon.
C-OH (C1) 155 - 160 Aromatic carbon attached to an oxygen atom is significantly deshielded.
C-SO₂F (C4) 135 - 145 Aromatic carbon attached to the strongly withdrawing sulfonyl group.
Quaternary Carbons 125 - 140 Includes the bridgehead carbons and the carbon bearing the carboxyl group.

| Aromatic CH | 115 - 135 | Range for protonated aromatic carbons, with shifts influenced by their position relative to the substituents. |

Note: Predictions are based on general values for substituted naphthalenes.[3]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups within the molecule. The spectrum should exhibit characteristic absorption bands for the hydroxyl, carbonyl, and sulfonyl groups.

Experimental Protocol (FTIR-ATR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Collect the spectrum over a range of 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Bond Vibration Predicted Frequency (cm⁻¹) Appearance
Carboxylic Acid O-H O-H stretch 2500 - 3300 Very broad, often overlapping with C-H stretches
Phenolic O-H O-H stretch 3200 - 3600 Broad
Carboxylic Acid C=O C=O stretch 1680 - 1710 Strong, sharp
Aromatic C=C C=C stretch 1450 - 1600 Multiple medium to sharp bands
Sulfonyl S=O S=O asymmetric & symmetric stretch 1370-1400 & 1180-1210 Two strong, sharp bands

| Sulfonyl S-F | S-F stretch | 815 - 875 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and, by extension, the molecular formula of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, offering a high degree of confidence in the elemental composition.

Experimental Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Orbitrap).

  • Data Acquisition: Acquire spectra in both positive and negative ion modes. The negative ion mode is often more sensitive for acidic compounds.

Expected Mass-to-Charge Ratios (m/z)

The molecular formula is C₁₁H₇FO₅S, with a monoisotopic mass of 270.0001 Da. Table 4: Predicted m/z Values for Key Ions

Ion Mode Predicted Ion Calculated m/z Rationale
Negative [M-H]⁻ 268.9928 Deprotonation of the highly acidic carboxylic acid or phenolic proton. This is expected to be the base peak.
Positive [M+H]⁺ 271.0074 Protonation, likely on the carbonyl or sulfonyl oxygens.

| Positive | [M+Na]⁺ | 293.9893 | Adduct formation with sodium ions, common in ESI. |

High-resolution analysis should yield masses within 5 ppm of the calculated values. Fragmentation analysis (MS/MS) of the [M-H]⁻ ion could show characteristic losses, such as the loss of SO₂F (83.96 Da) or CO₂ (44.00 Da), further corroborating the proposed structure.

Conclusion

References

  • Vertex AI Search. Supporting Information for an unspecified article. This document contains NMR data for various organic compounds, used here for general reference on experimental parameters.
  • Royal Society of Chemistry. Supplementary Information for an unspecified article. This document provides general procedures for NMR data acquisition. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. A resource for typical ¹³C NMR chemical shift ranges. Maintained by the ACS Division of Organic Chemistry. Available at: [Link]

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Physical and chemical properties of 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid: A Privileged Scaffold for Chemical Biology and Drug Discovery

Introduction

This compound is a specialized chemical compound that stands at the intersection of medicinal chemistry and chemical biology. Its unique trifunctional architecture, comprising a naphthalene scaffold, a reactive sulfonyl fluoride moiety, and acidic hydroxyl and carboxylic acid groups, makes it a molecule of significant interest for researchers, particularly those in drug development. The naphthalene core is a common motif in pharmacologically active compounds, while the sulfonyl fluoride group has emerged as a "privileged warhead" for the covalent targeting of proteins.[1][2] This guide provides a comprehensive overview of the known and predicted physicochemical properties, reactivity, and potential applications of this compound, offering field-proven insights for its use in research.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in public literature, reflecting its status as a specialized research chemical. However, we can infer its properties based on its structure and data from analogous compounds.

PropertyValue / PredictionSource / Basis for Prediction
CAS Number 839-78-1[3][4]
Molecular Formula C₁₁H₇FO₅S-
Molecular Weight 270.24 g/mol -
Appearance Predicted to be a solid, likely off-white to yellow crystalline powder.Based on related naphthoic acid derivatives.[5]
Melting Point Not experimentally determined. Likely higher than the parent compound, 1-hydroxy-2-naphthoic acid (191-192°C), due to increased molecular weight and polarity.[5]Prediction
Boiling Point Not experimentally determined; likely to decompose at high temperatures.Prediction
Solubility Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. The acidic groups suggest pH-dependent aqueous solubility.Based on the properties of 1-hydroxy-2-naphthoic acid and the general solubility of sulfonyl fluorides.[6]
pKa Not experimentally determined. The carboxylic acid pKa is expected to be lower (more acidic) than that of 1-hydroxy-2-naphthoic acid due to the strong electron-withdrawing effect of the 4-fluorosulfonyl group. The phenolic hydroxyl will also be more acidic.Prediction

Predicted Spectral Characteristics

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring. The electron-withdrawing sulfonyl fluoride group at the 4-position will significantly influence the chemical shifts of the adjacent protons, likely shifting them downfield. The proton at the 3-position would appear as a singlet, while the protons on the other ring would exhibit characteristic splitting patterns of a substituted naphthalene. The acidic protons of the hydroxyl and carboxylic acid groups would likely appear as broad singlets at the downfield end of the spectrum (>10 ppm), and their positions would be sensitive to the solvent and concentration.[7]

  • ¹³C NMR Spectroscopy : The carbon NMR would display 11 distinct signals. The carbons bearing the electron-withdrawing sulfonyl fluoride, hydroxyl, and carboxyl groups would have characteristic chemical shifts. The carbonyl carbon of the carboxylic acid would be found significantly downfield (~170 ppm). The carbon attached to the sulfonyl fluoride group would also be downfield, and its signal might show coupling to the fluorine atom.[8]

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong absorption bands corresponding to its functional groups. Key predicted peaks include:

    • A broad O-H stretch from the carboxylic acid and phenol (2500-3300 cm⁻¹)

    • A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹)

    • Strong, characteristic S=O stretches (symmetric and asymmetric) from the sulfonyl group (~1400-1450 cm⁻¹ and ~1200-1250 cm⁻¹)

    • An S-F stretch (~800-850 cm⁻¹)

  • Mass Spectrometry : The mass spectrum should show a molecular ion peak [M]⁺ or [M-H]⁻ corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of SO₂F, COOH, and other small fragments from the naphthalene core.

Chemical Properties and Reactivity: The Sulfonyl Fluoride Warhead

The most compelling feature of this compound is the reactivity of the sulfonyl fluoride group. This moiety is remarkably stable under many physiological conditions, including resistance to reduction and hydrolysis, yet it can be "activated" to react with nucleophilic residues on proteins.[9][10] This "click-like" reactivity, termed Sulfur(VI) Fluoride Exchange (SuFEx), makes it an excellent covalent warhead.[11]

The sulfonyl fluoride group can covalently modify several nucleophilic amino acid side chains, including serine, threonine, lysine, tyrosine, and histidine.[1][12] This broad targeting capability, beyond the commonly targeted cysteine, opens up a much larger portion of the proteome for covalent drug design.

G cluster_reactants Reactants cluster_product Covalent Adduct Compound 4-Fluorosulfonyl-1-hydroxy- 2-naphthoic acid Adduct Covalently Modified Protein Compound->Adduct Covalent Bond Formation Protein Protein with Nucleophilic Residue (e.g., Ser-OH) Protein->Adduct Nucleophilic Attack

Caption: General reaction of this compound with a protein nucleophile.

Proposed Synthesis Protocol

A specific, validated synthesis protocol for this compound is not published in readily accessible literature. However, a plausible synthetic route can be designed based on standard organic chemistry transformations, starting from the commercially available 1-hydroxy-2-naphthoic acid.

Step 1: Chlorosulfonation of 1-Hydroxy-2-naphthoic acid The starting material, 1-hydroxy-2-naphthoic acid, would first undergo electrophilic aromatic substitution with chlorosulfonic acid. The directing effects of the hydroxyl and carboxyl groups would favor substitution at the 4-position.

  • In a fume hood, cool chlorosulfonic acid (excess, e.g., 5 equivalents) in a round-bottom flask equipped with a magnetic stirrer and a gas outlet to an acid scrubber.

  • Slowly add 1-hydroxy-2-naphthoic acid (1 equivalent) in small portions, maintaining a low temperature (e.g., 0-5°C).

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring it onto crushed ice.

  • The precipitated product, 4-chlorosulfonyl-1-hydroxy-2-naphthoic acid, is then collected by filtration, washed with cold water, and dried.

Step 2: Fluorination of the Sulfonyl Chloride The resulting sulfonyl chloride is then converted to the more stable sulfonyl fluoride using a fluorinating agent.

  • Dissolve the crude 4-chlorosulfonyl-1-hydroxy-2-naphthoic acid in a suitable solvent (e.g., acetonitrile).

  • Add a fluorinating agent, such as potassium fluoride (e.g., 2-3 equivalents), potentially with a phase-transfer catalyst to improve reactivity.

  • Heat the mixture (e.g., reflux) and monitor the reaction by TLC until the starting material is consumed.

  • After cooling, filter off the inorganic salts.

  • Remove the solvent under reduced pressure, and purify the resulting crude product by recrystallization or column chromatography to yield this compound.

G Start 1-Hydroxy-2-naphthoic acid Step1 Chlorosulfonation (ClSO3H) Start->Step1 Intermediate 4-Chlorosulfonyl-1-hydroxy- 2-naphthoic acid Step1->Intermediate Step2 Fluorination (KF) Intermediate->Step2 Final 4-Fluorosulfonyl-1-hydroxy- 2-naphthoic acid Step2->Final

Caption: Proposed synthetic workflow for this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its potential as a tool for covalent ligand discovery.

  • Covalent Fragment-Based Screening : The molecule's relatively small size and reactive handle make it an ideal candidate for fragment-based screening campaigns aimed at discovering novel covalent inhibitors.

  • Chemical Probe Development : It can be used as a starting point to develop more complex chemical probes for identifying and validating new drug targets. The naphthoic acid core can be further functionalized to improve binding affinity and selectivity for a target protein.

  • Activity-Based Protein Profiling (ABPP) : With the addition of a reporter tag (e.g., an alkyne or azide for click chemistry), derivatives of this compound could be used in ABPP experiments to map the reactive landscape of the proteome.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it should be handled with the precautions appropriate for a novel research chemical with potentially hazardous properties. General guidelines for handling sulfonyl fluorides and related compounds include:

  • Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[13][14]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[13]

  • Storage : Store in a tightly sealed container in a cool, dry place, under an inert atmosphere as recommended by suppliers.[15]

  • First Aid :

    • In case of skin contact : Wash off immediately with plenty of soap and water.[16]

    • In case of eye contact : Rinse cautiously with water for several minutes.[16]

    • If inhaled : Move the person to fresh air.[16]

    • If swallowed : Rinse mouth and seek medical attention.

Conclusion

This compound is a promising, albeit understudied, molecule for advanced chemical biology and drug discovery applications. Its combination of a biologically relevant naphthalene scaffold with the versatile and stable sulfonyl fluoride covalent warhead provides a powerful tool for researchers aiming to develop novel covalent probes and therapeutic agents. While a lack of extensive public data necessitates careful handling and characterization by the end-user, the foundational principles of its constituent functional groups point towards a high potential for innovation in the field.

References

  • Narayan, A. R., & Cravatt, B. F. (2017). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 8(1), 25-36. [Link]

  • Gao, Y., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Li, S., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3(1), 1-22. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. [Link]

  • SpectraBase. 4'-(Fluorosulfonyl)-1-hydroxy-2-naphthanilide - Optional[1H NMR] - Chemical Shifts. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • DrugFuture. 1-Hydroxy-2-naphthoic Acid. [Link]

  • PubChem. 1-Hydroxy-2-naphthoic acid. [Link]

  • PubChem. 3-Hydroxy-2-naphthoic acid. [Link]

  • SIELC Technologies. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid. [Link]

  • SciELO. A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. [Link]

  • Solubility of Things. 1-Hydroxy-2-naphthoic acid. [Link]

  • PubMed. The chemical biology of naphthoquinones and its environmental implications. [Link]

  • PubMed. Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. [Link]

  • NIST. 1-Naphthalenesulfonic acid,4-amino-3-hydroxy-. [Link]

  • National Institutes of Health. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. [Link]

  • ResearchGate. 1H and 13C NMR chemical shifts of 1-Hydroxy- 4-methoxy-2-naphthoic acid. [Link]

  • National Institutes of Health. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. [Link]

  • ChemSynthesis. 4-hydroxy-5-methoxy-1-phenyl-2-naphthoic acid. [Link]

  • PubChem. 1-Amino-2-naphthol-4-sulfonic acid. [Link]

  • Wikipedia. 2-Hydroxy-1-naphthoic acid. [Link]

  • Inchem.org. ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID. [Link]

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An In-Depth Technical Guide to Elucidating the Biological Targets of 4-Fluorosulfonyl-1-hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the biological targets of 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid (FHNA). By leveraging its unique chemical architecture, we will explore its potential as a covalent probe and outline a robust experimental strategy for target discovery and validation.

Introduction to this compound: A Molecule of Untapped Potential

This compound is a fascinating molecule characterized by two key structural features: a 1-hydroxy-2-naphthoic acid scaffold and a 4-fluorosulfonyl group. The naphthoic acid core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anti-inflammatory and antimicrobial properties. The hydroxyl and carboxyl groups on this scaffold are poised to engage in specific, non-covalent interactions within a protein's binding pocket, thereby dictating the molecule's selectivity.

The true potential of FHNA as a research tool, however, lies in its 4-fluorosulfonyl moiety. This group acts as a reactive "warhead," capable of forming stable covalent bonds with nucleophilic amino acid residues within a protein's active or allosteric site. This covalent and irreversible binding can be leveraged to trap and identify the protein targets of FHNA, providing a powerful method for target deconvolution and drug discovery.

The Sulfonyl Fluoride Warhead: A Gateway to Covalent Targeting

The sulfonyl fluoride group is an electrophilic moiety that can react with a variety of nucleophilic amino acid side chains under physiological conditions.[1][2][3] Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit a degree of selectivity, primarily targeting the side chains of tyrosine, lysine, histidine, serine, and threonine.[4][5][6]

The reactivity of the sulfonyl fluoride is influenced by the electronic properties of the aryl ring to which it is attached.[1] The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack. The reaction proceeds via a sulfur(VI) fluoride exchange (SuFEx) mechanism, resulting in the formation of a stable sulfonamide or sulfonate ester bond and the displacement of the fluoride ion.[4][5][6] This covalent interaction effectively and irreversibly inactivates the target protein, making FHNA a potent tool for probing protein function.

Hypothesized Biological Targets: A Starting Point for Investigation

While the specific biological targets of FHNA are yet to be fully elucidated, we can formulate hypotheses based on the known activities of structurally related compounds.

  • Inflammatory Pathway Proteins: Derivatives of 1-hydroxy-2-naphthoic acid have been shown to possess anti-inflammatory properties by suppressing key signaling pathways such as NF-κB and MAPK.[7] Therefore, it is plausible that FHNA may target kinases (e.g., JNK, p38), phosphatases, or other regulatory proteins within these cascades.

  • Aryl Hydrocarbon Receptor (AhR): Naphthoic acid derivatives have been identified as modulators of the aryl hydrocarbon receptor, a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses.[8][9][10] FHNA may act as either an agonist or antagonist of AhR, and its covalent nature could be used to trap and study this interaction.

  • Metabolic Enzymes: The naphthoquinone scaffold, closely related to naphthoic acid, is known to interact with various metabolic enzymes. FHNA could potentially target enzymes involved in cellular metabolism, such as dehydrogenases or reductases.

A Chemoproteomic Strategy for Target Identification

To definitively identify the biological targets of FHNA, we propose a comprehensive chemoproteomic workflow. This strategy utilizes a modified version of FHNA, an "activity-based probe," to covalently label its protein targets within a complex biological sample, such as a cell lysate or even in living cells.

Experimental Workflow

The overall workflow for target identification is depicted below:

workflow cluster_probe Probe Synthesis & Characterization cluster_labeling Target Labeling cluster_enrichment Target Enrichment cluster_analysis Target Identification & Validation Probe_Synthesis Synthesis of Alkyne-tagged FHNA Probe Cell_Culture Cell Culture/Lysate Preparation Probe_Incubation Incubation with Alkyne-FHNA Probe Cell_Culture->Probe_Incubation Click_Chemistry Biotinylation via Click Chemistry Probe_Incubation->Click_Chemistry Streptavidin_Pull_down Streptavidin Affinity Purification Click_Chemistry->Streptavidin_Pull_down Elution Elution of Target Proteins Streptavidin_Pull_down->Elution SDS_PAGE SDS-PAGE & In-gel Digestion Elution->SDS_PAGE LC_MS LC-MS/MS Analysis SDS_PAGE->LC_MS Data_Analysis Database Searching & Protein Identification LC_MS->Data_Analysis Target_Validation Biochemical & Cellular Validation Data_Analysis->Target_Validation

Caption: Experimental workflow for the identification of FHNA biological targets.

Detailed Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Tagged FHNA Probe

To enable the enrichment of FHNA-bound proteins, a "clickable" handle, such as a terminal alkyne, must be incorporated into the molecule. This can be achieved by modifying the carboxyl group of FHNA with a small alkyne-containing linker.

  • Protection of the hydroxyl group: The phenolic hydroxyl group of FHNA should be protected to prevent unwanted side reactions. A suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether, can be used.

  • Activation of the carboxylic acid: The carboxylic acid can be activated using a standard coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activator like N-hydroxysuccinimide (NHS).

  • Coupling with an alkyne-containing amine: The activated carboxylic acid is then reacted with an amine linker containing a terminal alkyne, for example, propargylamine.

  • Deprotection of the hydroxyl group: The protecting group is removed under appropriate conditions (e.g., using a fluoride source for TBDMS) to yield the final alkyne-tagged FHNA probe.

  • Characterization: The structure and purity of the synthesized probe should be confirmed by NMR and mass spectrometry.

Protocol 2: In-situ Labeling of Protein Targets

  • Cell Culture and Lysate Preparation: Culture the cells of interest to approximately 80% confluency. Harvest the cells and prepare a cell lysate by sonication or douncing in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Probe Incubation: Treat the cell lysate with the alkyne-FHNA probe at various concentrations and for different incubation times to optimize the labeling conditions. A typical starting concentration is 1-10 µM for 1 hour at room temperature. Include a DMSO-treated control.

  • Competition Experiment: To identify specific binders, perform a competition experiment by pre-incubating the lysate with an excess of the parent FHNA molecule before adding the alkyne-tagged probe.

Protocol 3: Enrichment of Labeled Proteins via Click Chemistry

  • Click Reaction: To the probe-labeled lysate, add the following click chemistry reagents in order: biotin-azide, a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate for 1 hour at room temperature.

  • Protein Precipitation: Precipitate the proteins from the reaction mixture using cold acetone or methanol to remove excess reagents.

  • Streptavidin Affinity Purification: Resuspend the protein pellet in a buffer containing SDS and incubate with streptavidin-coated magnetic beads for 1-2 hours at room temperature to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

Protocol 4: Protein Identification by Mass Spectrometry

  • SDS-PAGE and In-Gel Digestion: Separate the eluted proteins by SDS-PAGE. Visualize the proteins by Coomassie blue or silver staining. Excise the protein bands of interest and perform in-gel digestion with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Database Searching: Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest to identify the proteins.

Data Analysis and Interpretation

The primary output of the mass spectrometry analysis will be a list of identified proteins. To distinguish true targets from non-specific binders, consider the following:

  • Enrichment over control: True targets should be significantly enriched in the probe-treated sample compared to the DMSO control.

  • Competition: The labeling of specific targets should be reduced in the sample pre-incubated with the parent FHNA compound.

  • Dose- and time-dependence: The labeling of true targets should increase with increasing probe concentration and incubation time.

Protein ID Fold Enrichment (Probe/DMSO) % Competition (with excess FHNA) Confidence Score
Protein X15.285%High
Protein Y3.120%Low
Protein Z10.578%High

Validation of Potential Targets

Once high-confidence targets have been identified, their interaction with FHNA must be validated using orthogonal methods.

  • In vitro Binding Assays: Purify the candidate protein and perform in vitro binding assays with FHNA. This could involve techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding affinity.

  • Enzymatic Assays: If the identified target is an enzyme, assess the effect of FHNA on its activity using a relevant enzymatic assay. This will confirm whether FHNA acts as an inhibitor or activator.

  • Cellular Assays: Validate the functional consequences of FHNA binding in a cellular context. For example, if a kinase is identified as a target, examine the phosphorylation status of its downstream substrates in FHNA-treated cells.

Signaling Pathway Visualization

Based on the validated targets, the potential impact of FHNA on cellular signaling pathways can be visualized. For instance, if FHNA is found to inhibit a key kinase in the NF-κB pathway:

nfkb_pathway cluster_stimulus External Stimulus (e.g., LPS) cluster_receptor Receptor Complex cluster_signaling Upstream Signaling cluster_fhna_target Potential FHNA Target cluster_downstream Downstream Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκBα Phosphorylation & Degradation IKK_complex->IkB NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression FHNA FHNA FHNA->IKK_complex Inhibition

Sources

Methodological & Application

Application Notes and Protocols for Covalent Labeling with 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid (FSHN)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a detailed guide to the experimental design and application of 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid (FSHN) for the covalent labeling of proteins. Sulfonyl fluorides have emerged as a "privileged" class of electrophilic warheads in chemical biology and drug discovery due to their unique balance of stability in aqueous environments and reactivity toward a range of nucleophilic amino acid residues.[1][2][3] FSHN, with its naphthoic acid scaffold, offers a versatile tool for covalently modifying proteins to enable target identification, validation, and the development of novel therapeutics. This guide will cover the fundamental principles of sulfonyl fluoride chemistry, detailed protocols for protein labeling and analysis, and expert insights into experimental design and troubleshooting.

Introduction: The Power of Covalent Probes and the Sulfonyl Fluoride Warhead

Covalent chemical probes are indispensable tools in modern chemical biology, offering unparalleled potency, selectivity, and duration of action.[4][5][6][7] Unlike their reversible counterparts, covalent probes form a stable bond with their target protein, enabling robust target engagement studies and providing a pathway to potent therapeutic agents. The sulfonyl fluoride (SF) moiety has gained significant attention as an electrophilic "warhead" due to its remarkable versatility.[1][2][8] SFs exhibit a favorable balance of aqueous stability and reactivity, allowing them to be employed in complex biological systems.[9]

A key advantage of sulfonyl fluorides is their ability to react with a broader range of nucleophilic amino acid residues beyond the commonly targeted cysteine.[3] This includes serine, threonine, lysine, tyrosine, and histidine, significantly expanding the scope of the proteome that can be targeted.[10][11] This reactivity is highly context-dependent, driven by the proximity and orientation of the probe within a protein's binding pocket, a phenomenon known as "proximity-enhanced reactivity."[3]

This compound (FSHN) is an aryl sulfonyl fluoride that combines this powerful reactive group with a naphthoic acid scaffold. The naphthoic acid core provides a rigid, planar structure that can be exploited for specific interactions within a protein binding site.

Chemical Structure of this compound (FSHN):

  • Molecular Formula: C₁₁H₇FO₅S

  • Molecular Weight: 270.24 g/mol

  • CAS Number: 839-78-1

The Chemistry of Covalent Labeling with Sulfonyl Fluorides

The covalent modification of proteins by sulfonyl fluorides proceeds via a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride group by a suitable amino acid side chain. The fluoride ion is subsequently displaced, forming a stable sulfonate or sulfonamide linkage.

Mechanism of Action:

The reactivity of sulfonyl fluorides is modulated by the electronic properties of the aryl ring and the specific microenvironment of the protein binding site. The reaction is catalyzed by the protein itself, which positions the nucleophilic residue for optimal attack on the sulfonyl fluoride.

Experimental Design: Key Considerations for Using FSHN

A successful labeling experiment with FSHN requires careful consideration of several factors. The following section provides a framework for designing your experiments.

Reagent Preparation and Handling
  • Solubility: While information on the precise solubility of FSHN is not extensively published, based on its structure, it is expected to have limited solubility in aqueous buffers. It is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Stability: Sulfonyl fluorides are generally stable in aqueous buffers at neutral pH.[9] However, prolonged incubation at very high or low pH may lead to hydrolysis. It is advisable to prepare fresh dilutions of the FSHN stock solution in the reaction buffer immediately before use. FSHN should be stored under an inert atmosphere at 2-8°C.[12]

Optimizing Reaction Conditions

The optimal conditions for protein labeling with FSHN will be target-dependent and require empirical determination. Key parameters to optimize include:

  • FSHN Concentration: A typical starting concentration range for labeling is 1-100 µM. The optimal concentration will depend on the affinity of FSHN for the target protein and the desired extent of labeling.

  • Protein Concentration: A protein concentration of 1-10 µM is a common starting point. Higher protein concentrations can increase the rate of labeling but may also lead to non-specific interactions.

  • Buffer Composition: A buffer with a pH in the physiological range (7.0-8.0) is generally recommended. Tris or HEPES buffers are suitable choices. Avoid buffers containing nucleophiles, such as those with primary or secondary amines, as they can react with the sulfonyl fluoride.

  • Incubation Time and Temperature: Incubation times can range from 30 minutes to several hours. A starting point of 1-2 hours at room temperature or 37°C is recommended.[13] The reaction progress can be monitored over time to determine the optimal incubation period.

Table 1: Recommended Starting Conditions for FSHN Labeling

ParameterRecommended Starting RangeNotes
FSHN Concentration 1 - 100 µMTitrate to find the optimal concentration for your target.
Protein Concentration 1 - 10 µMEnsure protein is properly folded and active.
Buffer 50 mM HEPES or Tris, pH 7.4Avoid nucleophilic buffers.
Incubation Temperature Room Temperature or 37°CMonitor protein stability at the chosen temperature.
Incubation Time 30 minutes - 4 hoursOptimize based on time-course experiments.
DMSO Concentration < 1% (v/v)High concentrations of DMSO can denature proteins.

Experimental Protocols

The following protocols provide a step-by-step guide for protein labeling with FSHN and subsequent analysis.

Protocol 1: Covalent Labeling of a Purified Protein with FSHN

This protocol describes the labeling of a purified protein with FSHN.

Materials:

  • Purified protein of interest

  • This compound (FSHN)

  • Dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M dithiothreitol (DTT))

  • SDS-PAGE reagents

  • Mass spectrometer

Procedure:

  • Prepare FSHN Stock Solution: Dissolve FSHN in DMSO to a final concentration of 10 mM.

  • Prepare Protein Solution: Dilute the purified protein in the reaction buffer to the desired final concentration (e.g., 5 µM).

  • Labeling Reaction: Add the FSHN stock solution to the protein solution to the desired final concentration (e.g., 50 µM). The final DMSO concentration should be kept below 1% (v/v).

  • Incubation: Incubate the reaction mixture at the optimized temperature (e.g., 37°C) for the optimized time (e.g., 2 hours) with gentle agitation.

  • Quench the Reaction: Stop the reaction by adding a quenching solution. For example, add Tris-HCl to a final concentration of 50 mM to scavenge any unreacted FSHN.

  • Analyze Labeling by SDS-PAGE: Analyze the reaction mixture by SDS-PAGE to check for any gross changes in the protein, such as aggregation or degradation.

  • Analyze Labeling by Mass Spectrometry: Proceed to Protocol 2 for the identification of the labeling site.

Diagram 1: Experimental Workflow for Protein Labeling with FSHN

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis prep_fshn Prepare FSHN Stock (DMSO) mix Mix FSHN and Protein prep_fshn->mix prep_protein Prepare Protein in Buffer prep_protein->mix incubate Incubate (e.g., 37°C, 2h) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench sds_page SDS-PAGE Analysis quench->sds_page mass_spec Mass Spectrometry Analysis quench->mass_spec

Caption: Workflow for covalent labeling of a protein with FSHN.

Protocol 2: Identification of FSHN Labeling Site by Mass Spectrometry

This protocol outlines a general workflow for identifying the amino acid residue(s) modified by FSHN using mass spectrometry-based proteomics.

Materials:

  • FSHN-labeled protein sample (from Protocol 1)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (or other suitable protease)

  • Formic acid

  • C18 desalting spin columns

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein sample by adding urea to a final concentration of 8 M.

    • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting:

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS. The mass of the FSHN adduct will result in a specific mass shift on the modified peptide.

  • Data Analysis:

    • Use appropriate software to search the MS/MS data against the protein sequence to identify the modified peptide(s) and the specific site(s) of modification. The mass of the FSHN adduct (minus the fluorine atom) should be considered as a variable modification.

Diagram 2: Workflow for Mass Spectrometry Analysis of Labeled Proteins

ms_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry denature Denature, Reduce, Alkylate digest Proteolytic Digestion (e.g., Trypsin) denature->digest desalt Desalt Peptides (C18 column) digest->desalt lc_msms LC-MS/MS Analysis desalt->lc_msms data_analysis Data Analysis (Identify Modified Peptides) lc_msms->data_analysis labeled_protein FSHN-Labeled Protein labeled_protein->denature

Caption: Workflow for identifying FSHN modification sites by mass spectrometry.

Best Practices and Troubleshooting

  • Control Experiments: Always include control experiments, such as a no-FSHN control and a denatured protein control, to assess the specificity of the labeling.

  • Non-specific Labeling: If significant non-specific labeling is observed, try reducing the FSHN concentration, shortening the incubation time, or including a scavenger molecule in the reaction.

  • Low Labeling Efficiency: If labeling is inefficient, consider increasing the FSHN concentration, extending the incubation time, or optimizing the buffer pH. Ensure the protein is correctly folded and the target site is accessible.

  • Mass Spectrometry Sample Preparation: Proper sample preparation is critical for successful mass spectrometry analysis. Ensure complete removal of salts and detergents, as they can interfere with ionization.

Conclusion

This compound (FSHN) is a valuable tool for the covalent modification of proteins. Its sulfonyl fluoride warhead provides a unique reactivity profile, enabling the labeling of a wide range of nucleophilic amino acid residues. By carefully designing experiments and optimizing reaction conditions, researchers can leverage FSHN to gain valuable insights into protein function, identify novel drug targets, and develop potent covalent inhibitors.

References

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. (2015-03-16). [Link]

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Application Notes and Protocols for the Safe Handling and Storage of 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed guide for the safe handling, storage, and disposal of 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid (CAS No. 839-78-1)[1][2][3][4]. Given the limited availability of specific safety data for this compound, these protocols are synthesized from established best practices for handling reactive chemicals, particularly sulfonyl fluorides and their derivatives[5][6][7][8]. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to work safely with this compound by fostering a thorough understanding of its potential hazards and the rationale behind each safety measure.

Section 1: Compound Profile and Hazard Assessment

This compound is a complex organic molecule containing several reactive functional groups: a sulfonyl fluoride, a hydroxyl group, and a carboxylic acid on a naphthalene core[3]. While specific toxicological and reactivity data are not extensively documented, the hazard profile can be inferred from the behavior of structurally similar compounds.

1.1 Inferred Hazard Profile:

The sulfonyl fluoride moiety is known for its reactivity towards nucleophiles and is often employed in the synthesis of covalent inhibitors[9]. This reactivity also implies potential hazards. Based on analogous compounds, this compound should be treated as a potentially reactive, corrosive, and toxic substance[7].

  • Reactivity: The sulfonyl fluoride group can react with water, especially under basic conditions, to release hydrofluoric acid (HF), a highly corrosive and toxic substance. The compound may also be sensitive to heat and strong oxidizing agents[10].

  • Corrosivity: Due to its acidic nature (carboxylic acid) and the potential to release HF, the compound is likely to be corrosive to skin, eyes, and the respiratory tract[7][11].

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Compounds containing the sulfonyl fluoride group can act as enzyme inhibitors and may have other biological effects[7][9].

1.2 Physical and Chemical Properties:

PropertyValueSource
CAS Number 839-78-1[1][3][4]
Molecular Formula C11H7FO5S[2][3]
Molecular Weight 270.23 g/mol [3]
Appearance Likely a solid powderInferred from similar compounds

Section 2: Personal Protective Equipment (PPE) - The First Line of Defense

A comprehensive PPE strategy is mandatory when handling this compound. The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed[12][13].

2.1 Mandatory PPE Ensemble:

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the solid or solutions, which can cause severe eye damage. A face shield offers an additional layer of protection for the entire face[6][14][15].
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Consider double-gloving.Prevents skin contact. Check glove manufacturer's compatibility charts. Discard gloves immediately if contaminated[12][16].
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron is also recommended.Protects skin from spills and splashes. Flame-resistant material is a precaution for reactive compounds[14][17].
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills[16].
Respiratory Protection Use in a certified chemical fume hood is the primary engineering control. For situations with a higher risk of aerosol generation, consult with your institution's safety officer about the need for a respirator.Prevents inhalation of the powder or any potential decomposition products[14][18].

Causality in PPE Selection: The multi-faceted hazard profile of this compound dictates a multi-layered PPE approach. The potential for severe eye and skin damage from the compound itself or its reaction byproducts necessitates robust eye, face, and hand protection[12][19]. The reactive nature of the sulfonyl fluoride group warrants the use of flame-resistant lab coats as a precautionary measure against unexpected exothermic reactions[17].

Section 3: Safe Handling Protocols

Adherence to strict handling protocols is crucial to minimize exposure and prevent incidents.[5][6]

3.1 General Handling Precautions:

  • Work Area: All manipulations of this compound must be conducted in a certified chemical fume hood to ensure proper ventilation[16][20].

  • Avoid Inhalation and Contact: Avoid breathing dust and direct contact with skin and eyes[18][21].

  • Work Alone Policy: Never work with this compound alone or after hours[17][20].

  • Quantity: Use the smallest amount of the chemical necessary for the experiment to minimize the potential impact of an incident[20].

  • Housekeeping: Keep the work area clean and free of clutter. Ensure that emergency equipment, such as a safety shower and eyewash station, is readily accessible and has been recently certified[16][20].

3.2 Step-by-Step Protocol for Weighing and Dispensing:

  • Preparation:

    • Don the complete PPE ensemble as described in Section 2.

    • Ensure the chemical fume hood is functioning correctly.

    • Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any potential spills.

    • Gather all necessary equipment (spatula, weighing paper/boat, secondary container) and place it inside the fume hood.

  • Dispensing:

    • Carefully open the container of this compound inside the fume hood.

    • Use a clean, dry spatula to transfer the desired amount of the solid to a pre-tared weighing vessel.

    • Avoid generating dust. If the material is a fine powder, consider moistening it with a compatible, anhydrous solvent if the experimental procedure allows.

    • Securely close the primary container immediately after dispensing.

  • Post-Dispensing:

    • Clean the spatula and any other contaminated equipment with a suitable solvent (e.g., acetone) in the fume hood, collecting the rinse as hazardous waste.

    • Carefully fold the weighing paper or cap the weighing boat and transfer it to the reaction vessel or a labeled secondary container.

    • Wipe down the work surface with a damp cloth, treating the cloth as contaminated waste.

    • Remove gloves and wash hands thoroughly with soap and water.

Logical Flow for Safe Handling:

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Waste Disposal prep1 Don Complete PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Work Surface prep2->prep3 handle1 Open Container prep3->handle1 handle2 Weigh Compound handle1->handle2 handle3 Close Container handle2->handle3 clean1 Decontaminate Equipment handle3->clean1 clean2 Clean Work Surface clean1->clean2 clean3 Dispose of Waste clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4

Caption: Workflow for safely weighing and dispensing the compound.

Section 4: Storage and Incompatibility

Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.

4.1 Storage Conditions:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Minimizes decomposition and reaction with atmospheric moisture.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.Protects the water-reactive sulfonyl fluoride group from hydrolysis.
Container Keep in a tightly sealed, properly labeled container.Prevents exposure to moisture and air, and ensures proper identification[8][16].
Location Store in a dedicated, well-ventilated cabinet for reactive chemicals.Segregates from incompatible materials and provides secondary containment[16].

4.2 Chemical Incompatibilities:

  • Water and Moisture: Reacts to potentially form hydrofluoric acid.

  • Strong Bases (e.g., hydroxides, amines): Can catalyze the hydrolysis of the sulfonyl fluoride group and may cause other reactions.

  • Strong Oxidizing Agents: May lead to vigorous or explosive reactions.

  • Alcohols: May react with the sulfonyl fluoride group.

Logical Relationship of Storage Requirements:

G cluster_conditions Storage Conditions cluster_incompatibles Avoid Contact With Compound 4-Fluorosulfonyl-1-hydroxy- 2-naphthoic acid Storage Safe Storage Compound->Storage Water Water/Moisture Compound->Water Incompatible Bases Strong Bases Compound->Bases Incompatible Oxidizers Oxidizers Compound->Oxidizers Incompatible Alcohols Alcohols Compound->Alcohols Incompatible Cool Cool Storage->Cool Dry Dry Storage->Dry Inert Inert Atmosphere Storage->Inert Sealed Tightly Sealed Storage->Sealed

Caption: Key storage conditions and chemical incompatibilities.

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

5.1 First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[22][23].

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention[22][23].

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[22][24].

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[18][24].

5.2 Spill Response:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and institutional safety office.

  • Isolate: Secure the area to prevent entry.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Cleanup (for trained personnel only):

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Cover the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.

    • Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Section 6: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste, including reaction quenching solutions and solvent rinses, in a labeled, sealed container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures[7]. Under no circumstances should this chemical be disposed of down the drain[7].

References

  • American Laboratory. (2013). Best Practices for Avoiding Incidents With Reactive Chemicals. Available at: [Link]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Available at: [Link]

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  • Fisher Scientific. (2024). SAFETY DATA SHEET - 1,4-Dihydroxy-2-naphthoic acid. Available at: [Link]

  • Reddit. (2024). SO2ClF and it's many dangers. How do I quench and dispose it?. Available at: [Link]

  • PubChem - NIH. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844. Available at: [Link]

  • Google Patents. EP4422777A1 - Method for scrubbing sulfuryl fluoride from a fluid.
  • PubMed Central. (2023). Sulfur fluoride exchange. Available at: [Link]

  • Fluoride Action Network. RESIDUAL FLUORIDE IN FOOD FUMIGATED WITH SULFURYL FLUORIDE. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Sulfonyl Fluorides from Sulfonamides. Available at: [Link]

  • PubChem. 4-((2-Hydroxy-1-naphthyl)azo)benzenesulphonic acid | C16H12N2O4S | CID 11315. Available at: [Link]

  • PubChem. 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | C10H9NO4S | CID 6868. Available at: [Link]

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  • CAS Common Chemistry. Hydroxy naphthol blue. Available at: [Link]

Sources

Application Note: A Guide to Covalent Fragment-Based Drug Discovery Using 4-Fluorosulfonyl-1-hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying high-quality lead compounds. A significant evolution in this field is the integration of covalent chemistry, which can offer enhanced potency, prolonged duration of action, and the ability to target shallow or challenging binding sites. This guide provides a detailed framework for utilizing 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid, a fragment featuring a sulfonyl fluoride (SO₂F) warhead, in a covalent FBDD campaign. We will delve into the unique reactivity of sulfonyl fluorides, which enables the targeting of a broad range of nucleophilic amino acids beyond cysteine, and provide detailed protocols for screening, biophysical characterization, and structural elucidation.

The Rationale for Covalent Fragments: Beyond Reversible Binding

Traditional FBDD focuses on identifying small molecules that bind to a protein target with low, but efficient, affinity. These hits are then optimized to improve potency. Covalent FBDD adds a strategic advantage: the fragment not only possesses a scaffold for initial recognition but also incorporates a reactive electrophile, or "warhead," designed to form a permanent bond with a nearby nucleophilic amino acid residue.

The Emergence of Sulfonyl Fluorides and SuFEx Chemistry

While early covalent drugs often targeted the highly nucleophilic cysteine residue, this amino acid is not always present in binding pockets of interest.[1][2] This limitation has driven the exploration of new electrophiles. The sulfonyl fluoride moiety has become a cornerstone of modern covalent drug design, largely due to the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[3]

Key advantages of the sulfonyl fluoride warhead include:

  • "Goldilocks" Reactivity: Sulfonyl fluorides are remarkably stable under general physiological conditions but can be activated by the specific microenvironment of a protein binding pocket. This reduces the risk of indiscriminate, off-target reactions.[1][3]

  • Broad Residue Targeting: Unlike many warheads that are highly specific for cysteine, sulfonyl fluorides can covalently modify a range of important residues, including tyrosine, lysine, histidine, serine, and threonine .[1][2][4] This vastly expands the "targetable" proteome.

  • Favorable Safety Profile: The fluoride ion leaving group is considered safe at the concentrations relevant to drug action.[1]

Introducing this compound

This compound is an exemplary fragment for a covalent FBDD campaign. Its rigid naphthoic acid core provides a well-defined shape for initial non-covalent binding interactions, while the strategically positioned sulfonyl fluoride group acts as the covalent warhead.

PropertyValueSource
Molecular Formula C₁₁H₇FO₅S[5]
MDL Number MFCD00003961[6]
CAS Number 839-78-1[5]
Storage 2-8°C, Inert Atmosphere[6]

The Covalent FBDD Experimental Workflow

A successful covalent FBDD campaign requires a specialized set of biophysical and structural techniques to identify and validate hits. The workflow is designed to first confirm covalent modification and then characterize the binding kinetics and structure to enable intelligent lead optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Lead Optimization Target Target Protein Selection & QC Screening Primary Screen: Intact Protein MS Target->Screening Incubate with fragment Confirmation Hit Confirmation & Dose-Response Screening->Confirmation Mass shift observed Biophysics Biophysical Analysis: SPR (kinact/KI) Confirmation->Biophysics Structure Structural Biology: X-ray Crystallography Biophysics->Structure SBDD Structure-Based Drug Design (SBDD) Structure->SBDD 3D Binding Mode LeadOp Lead Optimization (Fragment Growing) SBDD->LeadOp

Caption: High-level workflow for a covalent fragment-based drug discovery campaign.
Mechanism of Action

The core of this workflow is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, where a nucleophilic side chain from a protein residue attacks the electrophilic sulfur atom of the fragment, displacing the fluoride ion and forming a stable covalent sulfonyl or sulfonamide linkage.

Covalent_Mechanism Protein Target Protein Residue Nucleophilic Residue (e.g., Tyr-OH, Lys-NH2) Adduct Covalent Adduct (R-SO₂-Residue) Residue->Adduct Fragment 4-Fluorosulfonyl-1-hydroxy- 2-naphthoic acid (R-SO₂F) Fragment->Adduct Covalent Bond Formation (SuFEx Reaction)

Sources

Application of Naphthoquinone Derivatives in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Naphthoquinone derivatives, a class of organic compounds derived from naphthalene, have garnered significant attention in oncology for their potent and diverse anticancer activities.[1][2][3][4] This technical guide provides an in-depth exploration of the application of these compounds in cancer research, detailing their mechanisms of action, key experimental protocols, and data interpretation for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of Naphthoquinones

The 1,4-naphthoquinone core is a key pharmacophore present in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer effects.[2][5][6] Prominent examples include plumbagin, shikonin, and lapachol, which have been investigated for their efficacy against various cancer cell lines and in preclinical models.[7][8][9][10] The anticancer properties of naphthoquinone derivatives are attributed to their ability to participate in redox cycling, generate reactive oxygen species (ROS), and interact with crucial cellular macromolecules, ultimately leading to cancer cell death.[2][11]

Mechanisms of Anticancer Activity

Naphthoquinone derivatives exert their cytotoxic effects through multiple intricate mechanisms, often converging on the induction of apoptosis and inhibition of cell proliferation.

Induction of Oxidative Stress and ROS Generation

A primary mechanism of action for many naphthoquinone derivatives is the generation of reactive oxygen species (ROS).[9][11][12] This is achieved through redox cycling, where the quinone moiety is reduced to a semiquinone radical by cellular reductases, which then reacts with molecular oxygen to produce superoxide radicals and regenerate the parent quinone. This cycle leads to a significant increase in intracellular ROS levels, overwhelming the cellular antioxidant defense systems and causing oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[9][13]

Experimental Workflow: Detection of Intracellular ROS

cluster_workflow ROS Detection Workflow start Cancer cells treated with naphthoquinone derivative incubation Incubate with DCFH-DA (2',7'-dichlorofluorescin diacetate) start->incubation wash Wash cells to remove excess probe incubation->wash analysis Analyze fluorescence by flow cytometry or microscopy wash->analysis quantification Quantify mean fluorescence intensity analysis->quantification

Caption: Workflow for measuring intracellular ROS levels.

Induction of Apoptosis

Naphthoquinone derivatives are potent inducers of apoptosis, the programmed cell death, in cancer cells.[12][14][15] This is often a consequence of ROS-mediated damage and the activation of key signaling pathways.

Many naphthoquinone derivatives, such as shikonin, directly target mitochondria, leading to mitochondrial dysfunction.[16] This includes the overproduction of ROS, an increase in intracellular calcium, and a decrease in the mitochondrial membrane potential.[16] These events trigger the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases (caspase-9 and caspase-3), leading to the execution of apoptosis.[16][17] The modulation of the Bcl-2 family of proteins, with an upregulation of pro-apoptotic members like Bax and a downregulation of anti-apoptotic members like Bcl-2 and Bcl-xL, is a common feature of naphthoquinone-induced apoptosis.[14][15]

While less commonly reported, some derivatives may also engage the extrinsic apoptotic pathway by upregulating the expression of death receptors on the cancer cell surface, leading to caspase-8 activation.

Signaling Pathway: Naphthoquinone-Induced Apoptosis

cluster_pathway Apoptosis Induction by Naphthoquinones NQ Naphthoquinone Derivative ROS ↑ ROS NQ->ROS Mito Mitochondrial Damage NQ->Mito ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2/Bcl-xL Mito->Bcl2 CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified pathway of naphthoquinone-induced apoptosis.

Inhibition of Key Signaling Pathways

Naphthoquinone derivatives can modulate various signaling pathways that are crucial for cancer cell survival and proliferation.

The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, promoting cell growth and survival. Shikonin has been shown to inhibit this pathway by reducing the phosphorylation of PI3K, Akt, and mTOR.[17][18] This inhibition leads to the upregulation of pro-apoptotic proteins and the suppression of cell proliferation.[18]

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a critical role in regulating cell proliferation, differentiation, and apoptosis. Certain naphthoquinone derivatives can induce apoptosis by modulating the MAPK pathway, for instance, by upregulating the pro-apoptotic JNK and p38 kinases while downregulating the pro-survival ERK kinase.[12]

Topoisomerase Inhibition

Some naphthoquinone derivatives can act as topoisomerase inhibitors.[11][19] Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription.[20] By inhibiting these enzymes, naphthoquinone derivatives can induce DNA damage, leading to cell cycle arrest and apoptosis.[14][20] Naphthoquinones bearing at least one phenolic hydroxyl group have been identified as potent inhibitors of topoisomerase I.[19][21]

Cell Cycle Arrest

Naphthoquinone derivatives can induce cell cycle arrest at different phases, thereby preventing cancer cell proliferation. For example, shikonin has been reported to arrest the cell cycle at the G2/M phase.[10] Plumbagin can cause G1 phase arrest by downregulating the expression of cyclins B1 and D1.[22]

Application Notes and Protocols

In Vitro Evaluation of Anticancer Activity

A crucial first step in assessing the potential of a naphthoquinone derivative is to determine its cytotoxic effects on cancer cell lines in vitro.

Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the naphthoquinone derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but can only enter cells with a compromised membrane, such as late apoptotic and necrotic cells.

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with the naphthoquinone derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[11]

Principle: This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation: Fix the harvested cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[16]

In Vivo Evaluation

Promising naphthoquinone derivatives identified from in vitro studies should be further evaluated in preclinical in vivo models to assess their antitumor efficacy and safety.

Common In Vivo Models:

  • Xenograft Models: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., SCID mice).[24][25] The effect of the naphthoquinone derivative on tumor growth, volume, and weight is monitored over time.[24][26]

  • Zebrafish Larvae Model: This model offers a rapid and cost-effective method for in vivo toxicity and efficacy screening.[25][26]

Data Presentation: Comparative Efficacy of Naphthoquinone Derivatives

The following table summarizes the in vitro cytotoxic activity of selected naphthoquinone derivatives against various cancer cell lines.

Naphthoquinone DerivativeCancer Cell LineAssayIC50 (µM)Reference
Compound 11HepG2MTT0.15[5]
Compound 11A549MTT1.55[5]
Compound 12SGC-7901MTT4.1[23][27]
Compound 13HCT116Not specified1.18[28][29]
Compound 13PC9Not specified0.57[28][29]
Compound 9A549MTT5.8[30][31]
Compound 16A549MTT20.6[30][31]
Compound 5vMCF-7Not specified1.2 (24h), 0.9 (48h)[25]

Conclusion and Future Perspectives

Naphthoquinone derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their multifaceted mechanisms of action, including the induction of oxidative stress, apoptosis, and inhibition of key oncogenic signaling pathways, make them attractive candidates for further investigation. The protocols and application notes provided in this guide offer a framework for the systematic evaluation of these compounds in a cancer research setting. Future research should focus on the synthesis of novel derivatives with improved efficacy and selectivity, as well as on the elucidation of their detailed molecular targets to facilitate their clinical translation.

References

  • Novel 1,4‑naphthoquinone derivatives induce reactive oxygen species‑mediated apoptosis in liver cancer cells - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

  • Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Inhibition of topoisomerase I by naphthoquinone derivatives - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

  • Shikonin as a Dietary Phytochemical with Multi-Target Anti-Cancer Activities: From Molecular Mechanisms to Translational Applications - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

  • Lapachol and its derivatives as potential drugs for cancer treatment. - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Pharmacological Features and Therapeutic Implications of Plumbagin in Cancer and Metabolic Disorders: A Narrative Review - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

  • Shikonin Directly Targets Mitochondria and Causes Mitochondrial Dysfunction in Cancer Cells - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Biomedical Data Mining - Analysis of Napthoquinone derivatives as Topoisomerase 1 inhibitors. (n.d.). Retrieved January 16, 2026, from [Link]

  • Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - Taylor & Francis Online. (n.d.). Retrieved January 16, 2026, from [Link]

  • Anticancer Potential of Resveratrol, β-Lapachone and Their Analogues - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2 - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

  • Anticancer Effects and Mechanisms of Action of Plumbagin: Review of Research Advances. (2020, December 1). Retrieved January 16, 2026, from [Link]

  • Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Effects of a naphthoquinone analog on tumor growth and apoptosis induction - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Antitumor activity of synthetic naphthoquinone derivatives (review) - OUCI. (n.d.). Retrieved January 16, 2026, from [Link]

  • Lapachol inhibits glycolysis in cancer cells by targeting pyruvate kinase M2 - PMC. (2018, February 2). Retrieved January 16, 2026, from [Link]

  • Recent development on naphthoquinone derivatives and their therapeutic applications as anticancer agents - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - Frontiers. (2020, June 8). Retrieved January 16, 2026, from [Link]

  • Naphthoquinones and derivatives as potential anticancer agents: An updated review. (2022, December 1). Retrieved January 16, 2026, from [Link]

  • of the mechanisms of action for naphthoquinones as anticancer agents... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Plumbagin reduces human colon cancer cell survival by inducing cell cycle arrest and mitochondria-mediated apoptosis - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Demonstration of the lapachol as a potential drug for reducing cancer metastasis - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Document: Inhibition of topoisomerase I by naphthoquinone derivatives. (CHEMBL1130693) - ChEMBL - EMBL-EBI. (n.d.). Retrieved January 16, 2026, from [Link]

  • Lapachol inhibits glycolysis in cancer cells by targeting pyruvate kinase M2. (n.d.). Retrieved January 16, 2026, from [Link]

  • Design, synthesis and anticancer activity of naphthoquinone derivatives - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

  • Design, synthesis and anticancer activity of naphthoquinone derivatives - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation - Frontiers. (2024, February 20). Retrieved January 16, 2026, from [Link]

  • Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC - NIH. (2024, October 15). Retrieved January 16, 2026, from [Link]

  • Mechanistic Insights into the Anticancer Action of Novel 2-Hydroxy-1,4-naphthoquinone Thiol Derivatives | ACS Omega. (n.d.). Retrieved January 16, 2026, from [Link]

  • Recent development on naphthoquinone derivatives and their therapeutic applications as anticancer agents | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Plumbagin inhibits cell growth and potentiates apoptosis in human gastric cancer cells in vitro through the NF-κB signaling pathway - PubMed Central. (2012, January 9). Retrieved January 16, 2026, from [Link]

  • Plumbagin, a plant derived natural agent inhibits the growth of pancreatic cancer cells in in vitro and in vivo via targeting EGFR, Stat3 and NF-κB signaling pathways - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

  • Naphthoquinone derivatives as P-glycoprotein inducers in inflammatory bowel disease: 2D monolayers, 3D spheroids, and in vivo models - PubMed. (2022, April 22). Retrieved January 16, 2026, from [Link]

  • Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. (n.d.). Retrieved January 16, 2026, from [Link]

  • In Vitro and In Vivo Biological Evaluation of Novel 1,4‐Naphthoquinone Derivatives as Potential Anticancer Agents - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Naphthoquinone derivatives exert in vitro anticancer activity in 3D... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • In Vitro and In Vivo Biological Evaluation of Novel 1,4-Naphthoquinone Derivatives as Potential Anticancer Agents - PubMed. (2024, December 16). Retrieved January 16, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Labeling Efficiency with 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during bioconjugation experiments. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you achieve optimal labeling efficiency.

I. Understanding the Chemistry: The "Why" Behind the "How"

Before diving into troubleshooting, it's crucial to understand the underlying chemistry of this compound. This molecule belongs to the class of sulfonyl fluorides, which are increasingly popular as "warheads" in chemical biology and drug discovery.[1] Their utility stems from a unique balance of stability in aqueous environments and reactivity toward specific nucleophilic amino acid residues.[2]

The labeling reaction proceeds via Sulfur(VI) Fluoride Exchange (SuFEx), a type of click chemistry.[3] The sulfonyl fluoride moiety (—SO₂F) serves as an electrophile that reacts with nucleophilic side chains of amino acids such as lysine, tyrosine, histidine, serine, and threonine within a protein.[4][5] This forms a stable covalent sulfonamide or sulfonate ester bond. The efficiency of this reaction is highly dependent on the protein's local microenvironment, which can influence the pKa of the target residues.[4][6]

II. Troubleshooting Guide: Addressing Low Labeling Efficiency

Low labeling efficiency is a common hurdle in bioconjugation. This section provides a systematic approach to identifying and resolving the root causes of this issue.

Question 1: My labeling efficiency is lower than expected. Where should I start my investigation?

There are several key factors that can contribute to low labeling efficiency. A logical starting point is to systematically evaluate the following:

  • Reaction pH: The pH of the reaction buffer is critical. It influences both the reactivity of the target amino acid residues and the stability of the sulfonyl fluoride probe.

  • Molar Ratio of Reactants: An insufficient excess of the labeling reagent can lead to incomplete labeling.

  • Reagent Integrity: The this compound reagent may have degraded due to improper storage or handling.

  • Buffer Composition: Certain buffer components can interfere with the labeling reaction.

  • Reaction Time and Temperature: Suboptimal reaction kinetics can result in low yields.

Below is a flowchart to guide your troubleshooting process:

Troubleshooting_Flowchart start Low Labeling Efficiency Observed check_pH Verify and Optimize Reaction pH start->check_pH check_ratio Optimize Molar Ratio (Probe:Protein) check_pH->check_ratio If no improvement success Labeling Efficiency Improved check_pH->success If improved check_reagent Assess Reagent Integrity check_ratio->check_reagent If no improvement check_ratio->success If improved check_buffer Evaluate Buffer Composition check_reagent->check_buffer If no improvement check_reagent->success If improved check_kinetics Adjust Reaction Time & Temperature check_buffer->check_kinetics If no improvement check_buffer->success If improved check_kinetics->success If improved

Caption: A step-by-step workflow for troubleshooting low labeling efficiency.

Question 2: How does pH affect my labeling reaction, and what is the optimal range?

The pH of the reaction buffer is a double-edged sword. It needs to be high enough to deprotonate the target nucleophilic amino acid side chains, thereby increasing their reactivity, but not so high as to cause significant hydrolysis of the sulfonyl fluoride probe.

  • For Lysine Labeling: The primary amine on the lysine side chain typically has a pKa of around 10.5. A pH range of 8.5 to 9.5 is generally recommended to ensure a sufficient population of the deprotonated, nucleophilic form.

  • For Tyrosine and Histidine Labeling: Tyrosine has a phenolic hydroxyl group with a pKa of ~10.5, while the imidazole side chain of histidine has a pKa of ~6.0. While histidine can be targeted at neutral pH, tyrosine labeling benefits from a slightly alkaline pH (8.0-9.0). The local protein environment can significantly alter these pKa values.[4]

Hydrolysis of the Sulfonyl Fluoride: A competing reaction is the hydrolysis of the sulfonyl fluoride group to a sulfonic acid, which is unreactive towards the protein. This hydrolysis is accelerated at higher pH values.[7]

pH Range Effect on Lysine Reactivity Effect on Tyrosine/Histidine Reactivity Rate of Sulfonyl Fluoride Hydrolysis Recommendation
< 7.0Very LowLow (except for some histidines)LowGenerally not recommended
7.0 - 8.5ModerateModerate to HighModerateGood starting point for tyrosine/histidine
8.5 - 9.5HighHighIncreasedOptimal for lysine, but monitor hydrolysis
> 9.5Very HighVery HighHighNot recommended due to rapid hydrolysis

Experimental Protocol: pH Optimization

  • Prepare a series of buffers (e.g., phosphate or borate buffers) with pH values ranging from 7.5 to 9.5 in 0.5 unit increments.

  • Set up parallel labeling reactions for your protein of interest, keeping all other parameters (protein concentration, reagent molar ratio, temperature, and time) constant.

  • Analyze the labeling efficiency for each pH point using an appropriate method (e.g., SDS-PAGE, mass spectrometry, or fluorescence if the probe is fluorescent).

  • Plot the labeling efficiency against pH to determine the optimal condition for your specific protein.

Question 3: What is the recommended molar ratio of this compound to my protein?

A molar excess of the labeling reagent is typically used to drive the reaction towards completion.[8] However, an excessively high ratio can lead to non-specific labeling and protein aggregation.

A good starting point is a 10- to 20-fold molar excess of the sulfonyl fluoride probe over the protein.[8] If you are still observing low efficiency, you can incrementally increase this ratio.

Experimental Protocol: Molar Ratio Optimization

  • At the optimal pH determined previously, set up a series of labeling reactions with varying molar ratios of the probe to the protein (e.g., 5:1, 10:1, 20:1, 50:1).

  • Keep all other reaction parameters constant.

  • Incubate the reactions for a fixed period.

  • Analyze the labeling efficiency and check for any signs of protein precipitation or aggregation.

  • Select the lowest molar ratio that provides the desired level of labeling without causing adverse effects.

Question 4: I suspect my this compound has degraded. How can I check its integrity?

Sulfonyl fluorides are susceptible to hydrolysis, especially when exposed to moisture.[2] Proper storage in a desiccated environment at the recommended temperature (e.g., 2-8°C or -20°C) is crucial.[9]

Troubleshooting Steps:

  • Prepare a Fresh Stock Solution: If you have been using an old stock solution, prepare a fresh one from the solid reagent in an anhydrous aprotic solvent like DMSO or DMF.

  • Use a New Vial of Reagent: If possible, use a fresh, unopened vial of the labeling reagent to rule out degradation of the entire batch.

  • Analytical Check (Advanced): For a more rigorous check, you can analyze the reagent by techniques like ¹⁹F NMR or mass spectrometry to look for the presence of the hydrolyzed sulfonic acid derivative.

III. Frequently Asked Questions (FAQs)

Q1: Can I use buffers containing primary amines, like Tris?

No, it is highly recommended to avoid buffers containing primary or secondary amines (e.g., Tris, glycine) as these will compete with the target protein for reaction with the sulfonyl fluoride, thereby reducing labeling efficiency. Good buffer choices include phosphates (PBS), borates, and HEPES.

Q2: My protein is precipitating during the labeling reaction. What can I do?

Protein aggregation can be a cause of low yield.[8] This can be caused by high concentrations of the protein or the organic co-solvent (like DMSO or DMF) used to dissolve the labeling reagent.

  • Reduce Protein Concentration: Try performing the reaction at a lower protein concentration.[8]

  • Minimize Organic Solvent: Keep the final concentration of the organic co-solvent in the reaction mixture as low as possible (ideally <10% v/v).

  • Include Additives: Consider adding stabilizing agents such as glycerol, arginine, or non-ionic detergents, if compatible with your downstream application.

Q3: How do I stop the labeling reaction?

The reaction can be quenched by adding a small molecule with a reactive nucleophile. A common method is to add a final concentration of 20-50 mM Tris or lysine to consume any unreacted sulfonyl fluoride.

Q4: What amino acids does this compound react with?

Sulfonyl fluorides can react with several nucleophilic amino acid residues. The reactivity is highly context-dependent, but the primary targets are typically tyrosine, lysine, histidine, serine, and threonine.[3][4]

Reaction_Mechanism Reagents Protein (with Nucleophilic Residue) + this compound Reaction SuFEx Reaction (pH dependent) Reagents->Reaction Product Covalently Labeled Protein Reaction->Product

Caption: The basic workflow of the SuFEx labeling reaction.

IV. References

  • Possible transition structures for the hydrolysis of 1. - ResearchGate. Available from: [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. Available from: [Link]

  • Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. National Institutes of Health. Available from: [Link]

  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society. Available from: [Link]

  • Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. National Institutes of Health. Available from: [Link]

  • Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry. Available from: [Link]

  • The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. Portland State University. Available from: [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed. Available from: [Link]

  • High-Yielding, Two-Step 18F Labeling Strategy for 18F-PARP1 Inhibitors. National Institutes of Health. Available from: [Link]

  • Specific sulfonation of tyrosine, tryptophan and hydroxy-amino acids in peptides. PubMed. Available from: [Link]

  • Sulfonyl Fluoride Probes. Jena Bioscience. Available from: [Link]

  • Highly efficient click labeling using 2-[18F]fluoroethyl azide and synthesis of an 18F N-hydroxysuccinimide ester as conjugation agent. National Institutes of Health. Available from: [Link]

  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. Available from: [Link]

  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. National Institutes of Health. Available from: [Link]

  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society. Available from: [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews. Available from: [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available from: [Link]

  • Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways. PubMed. Available from: [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. Available from: [Link]

  • Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. MDPI. Available from: [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. National Institutes of Health. Available from: [Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. Available from: [Link]

  • Optimization of Direct Aromatic 18F-Labeling of Tetrazines. National Institutes of Health. Available from: [Link]

  • Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. National Institutes of Health. Available from: [Link]

  • Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. Available from: [Link]

  • The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. National Institutes of Health. Available from: [Link]

  • Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. PubMed. Available from: [Link]

  • 1-Hydroxy-2-naphthoic acid. National Institutes of Health. Available from: [Link]

  • 4-(fluorosulfonyl)-1-hydroxy-2-naphthoic acid, phenyl ester. SpectraBase. Available from: [Link]

  • Aminohydroxynaphthoic acids. Part II. Attempted synthesis of 7-amino-4-hydroxy-2-naphthoic acid (“carboxy j-acid”) from 3-amino-2-naphthoic acid. Journal of the Chemical Society (Resumed). Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experimental work.

Introduction to the Synthesis

The synthesis of this compound from 1-hydroxy-2-naphthoic acid is a two-step process. The first step is an electrophilic aromatic substitution, specifically a chlorosulfonation reaction. The second step involves a nucleophilic substitution to replace the chlorine atom with fluorine. The hydroxyl and carboxyl groups on the naphthalene ring are activating and directing, which presents both opportunities and challenges for regioselectivity.

Proposed Synthetic Pathway

The proposed pathway involves the chlorosulfonation of 1-hydroxy-2-naphthoic acid, followed by fluorination of the resulting sulfonyl chloride.

Synthetic_Pathway Start 1-Hydroxy-2-naphthoic acid Intermediate 4-Chlorosulfonyl-1-hydroxy-2-naphthoic acid Start->Intermediate Chlorosulfonic acid (ClSO3H) Low Temperature Product This compound Intermediate->Product Potassium fluoride (KF) or Potassium bifluoride (KHF2) Polar aprotic solvent

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Sulfonyl Chloride (Step 1) 1. Decomposition of Starting Material: 1-hydroxy-2-naphthoic acid is sensitive to strong acids and high temperatures.[1][2] 2. Insufficiently Low Temperature: The reaction with chlorosulfonic acid is highly exothermic.[3] 3. Moisture in Reaction: Chlorosulfonic acid reacts violently with water, which would consume the reagent.[4][5]1. Strict Temperature Control: Maintain the reaction temperature between -10°C and 0°C during the addition of chlorosulfonic acid. 2. Slow Reagent Addition: Add chlorosulfonic acid dropwise to a solution or slurry of the starting material in an inert solvent (e.g., dichloromethane) to manage the exotherm. 3. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Isomers 1. Reaction Temperature Too High: At higher temperatures, the thermodynamic product may be favored over the kinetic product. 2. Excess Chlorosulfonic Acid: Using a large excess of the sulfonating agent can lead to polysulfonation.1. Maintain Low Temperature: As stated above, strict temperature control is crucial for regioselectivity. 2. Stoichiometric Control: Use a slight excess (1.1-1.5 equivalents) of chlorosulfonic acid. Monitor the reaction progress by TLC or HPLC to avoid over-reaction.
Low Yield of Sulfonyl Fluoride (Step 2) 1. Inefficient Halogen Exchange: The chloride-fluoride exchange may be incomplete. 2. Hydrolysis of Sulfonyl Chloride: The intermediate sulfonyl chloride is moisture-sensitive. 3. Decomposition of Product: The final product may be unstable under the reaction or workup conditions.1. Choice of Fluorinating Agent: Potassium bifluoride (KHF2) can be more effective than potassium fluoride (KF).[6][7] The use of a phase-transfer catalyst (e.g., 18-crown-6) with KF can also enhance reactivity.[8] 2. Anhydrous Conditions: Ensure the sulfonyl chloride intermediate is dry and use an anhydrous polar aprotic solvent like acetonitrile or DMF for the fluorination step. 3. Mild Workup: Quench the reaction with cold water and extract the product promptly. Avoid prolonged exposure to acidic or basic conditions during workup.
Product is Difficult to Purify 1. Presence of Sulfonic Acid Impurity: Incomplete conversion of sulfonic acid to sulfonyl chloride, or hydrolysis of the sulfonyl chloride/fluoride. 2. Polymeric Byproducts: Strong acid can cause polymerization of the starting material.1. Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene). 2. Column Chromatography: If recrystallization is ineffective, silica gel chromatography may be necessary. Use a mobile phase of increasing polarity.
Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step1 Analyze Step 1 (Chlorosulfonation) by TLC/LC-MS Start->Check_Step1 Step1_OK Starting Material Consumed? Single Product Formed? Check_Step1->Step1_OK Check_Step2 Analyze Step 2 (Fluorination) by TLC/LC-MS Step2_OK Intermediate Consumed? Clean Conversion to Product? Check_Step2->Step2_OK Step1_OK->Check_Step2 Yes Troubleshoot_Step1 Optimize Step 1: - Lower Temperature - Slower Addition - Check Reagent Purity Step1_OK->Troubleshoot_Step1 No Troubleshoot_Step2 Optimize Step 2: - Use KHF2 or PTC - Ensure Anhydrous Conditions - Modify Workup Step2_OK->Troubleshoot_Step2 No Purification Optimize Purification: - Recrystallization - Chromatography Step2_OK->Purification Yes

Sources

How to reduce non-specific binding of 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid (FSHN)

A Guide to Minimizing Non-Specific Binding in Your Experiments

Welcome to the technical support guide for this compound (FSHN). As Senior Application Scientists, we understand that achieving high specificity is critical for the success of your research. Non-specific binding (NSB) is a common challenge that can lead to high background noise and ambiguous results. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you minimize NSB and obtain clean, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound (FSHN) and how does it work?

This compound is a chemical probe featuring a sulfonyl fluoride (-SO₂F) reactive group. This group is an electrophile that can form stable, covalent bonds with nucleophilic amino acid residues on proteins.[1][2] The sulfonyl fluoride "warhead" is known for its balanced stability in aqueous solutions and its reactivity once within the microenvironment of a protein binding site.[2][3] It primarily targets reactive serine, tyrosine, and lysine residues, but can also interact with threonine and histidine depending on the local protein environment.[3][4][5] This makes FSHN and similar compounds valuable tools for activity-based protein profiling, inhibitor development, and mapping protein binding sites.[2][5]

Q2: What are the primary causes of non-specific binding with FSHN?

Non-specific binding (NSB) of FSHN arises from two main types of interactions:

  • Off-Target Covalent Binding: The sulfonyl fluoride group, while relatively stable, can react with highly accessible, nucleophilic residues on abundant, non-target proteins. This is often exacerbated by using excessively high concentrations of the probe or prolonged incubation times.[6][7]

  • Non-Covalent Adsorption: These interactions are driven by weaker molecular forces and are a significant source of background signal.[8][9] Key drivers include:

    • Hydrophobic Interactions: The naphthyl ring structure of FSHN is inherently hydrophobic and can "stick" to hydrophobic patches on proteins or experimental surfaces (e.g., plastic wells).[10][11][12]

    • Electrostatic (Ionic) Interactions: The carboxylic acid group on FSHN is negatively charged at physiological pH, leading to potential interactions with positively charged regions on proteins or surfaces.[8][13]

Understanding which type of NSB is occurring is crucial for selecting the right mitigation strategy.

Q3: How can I optimize my reaction conditions to reduce non-specific binding?

Optimizing your experimental parameters is the first and most critical step. Overly harsh conditions can drive both covalent and non-covalent NSB.

  • Probe Concentration: Using excessive FSHN concentration is a common cause of high background.[7] Perform a concentration titration to find the lowest effective concentration that still provides a robust specific signal. This maximizes the signal-to-noise ratio.[14]

  • Incubation Time and Temperature: Extended incubation times or elevated temperatures can increase the rate of off-target covalent reactions and hydrophobic interactions.[6][11] Optimize these parameters by testing a matrix of shorter time points and lower temperatures (e.g., 4°C vs. room temperature) to find conditions that favor specific binding over non-specific interactions.

  • Buffer pH: The pH of your buffer affects the charge of both your target protein and the FSHN molecule, influencing electrostatic interactions.[13] While sulfonyl fluorides are reactive over a range of pH values, extreme pH can denature proteins, exposing residues that would normally be buried and leading to increased NSB. It's generally best to work near physiological pH (7.2-7.6) unless your specific target requires otherwise.

ParameterRecommendationRationale
FSHN Concentration Titrate to find the lowest effective concentration.Minimizes off-target covalent reactions and reduces unbound probe available for non-covalent binding.[7]
Incubation Time Minimize to the shortest duration necessary for specific binding.Reduces the opportunity for slower, off-target covalent reactions to occur.[6]
Temperature Perform incubations at 4°C or room temperature if possible.Lower temperatures decrease the rate of non-specific chemical reactions and hydrophobic interactions.[11]
Buffer pH Maintain a stable, near-physiological pH (7.2-7.6).Avoids protein denaturation and minimizes unwanted electrostatic interactions.[13]
Q4: Which blocking agents are effective, and when should I use them?

Blocking agents are inert molecules used to saturate potential sites of non-specific binding on surfaces or proteins before introducing your specific probe.[15]

  • Protein-Based Blockers: Bovine Serum Albumin (BSA) or non-fat dry milk are commonly used at 1-5% (w/v).[16][17] They work by coating surfaces and binding to non-specific sites, effectively preventing the FSHN probe from adsorbing non-covalently.[9][13] BSA is often preferred for assays involving biotin-based detection systems.[15]

  • Non-Ionic Surfactants: Low concentrations (typically 0.05-0.1%) of surfactants like Tween-20 or Triton X-100 are highly effective at disrupting non-specific hydrophobic interactions.[9][13] They prevent the hydrophobic naphthyl group of FSHN from sticking to surfaces and other proteins.

  • Polyethylene Glycol (PEG): Incorporating PEG as a buffer additive can create a hydration layer around proteins and surfaces, physically preventing the close contact required for non-specific adsorption.[18][19]

Q5: How critical are washing steps for removing non-specifically bound probe?

Thorough washing is one of the most effective ways to reduce high background signals.[6][20] Unbound or weakly adsorbed FSHN molecules must be removed before detection.

  • Increase Wash Volume and Number: Don't be afraid to increase the number of wash cycles (e.g., from 3 to 5) and the volume of buffer used for each wash.

  • Incorporate Surfactants: Adding a non-ionic surfactant like 0.05% Tween-20 to your wash buffer is highly effective at removing hydrophobically bound molecules.[9]

  • Increase Salt Concentration: For NSB driven by electrostatic interactions, increasing the salt concentration (e.g., adding 150-500 mM NaCl) in the wash buffer can help disrupt these ionic bonds.[9][13]

Troubleshooting Guide

Problem: High background signal across the entire sample (e.g., whole lane in a gel, entire well in a plate).
Potential Cause Recommended Solution
Excess Probe Concentration Perform a titration experiment to determine the optimal, lowest effective concentration of FSHN.[7]
Non-Covalent Adsorption Add a blocking agent like 1-3% BSA to your buffer before adding FSHN.[13] Incorporate 0.05% Tween-20 into your incubation and wash buffers to disrupt hydrophobic interactions.[9][13]
Ineffective Washing Increase the number of wash steps (3-5 cycles). Ensure wash buffer volume is sufficient. Add 0.05% Tween-20 to the wash buffer.[20]
Probe Hydrolysis/Aggregation Prepare FSHN stock solution fresh in an anhydrous solvent like DMSO. Avoid repeated freeze-thaw cycles. Centrifuge the stock solution before use to pellet any aggregates.
Problem: Several distinct, non-specific bands appear on a gel or blot.
Potential Cause Recommended Solution
Off-Target Covalent Binding Reduce the incubation time and/or temperature. A shorter incubation at 4°C may favor the specific, higher-affinity interaction.[6]
Cross-Reactivity Include appropriate controls, such as a sample with a known knockout or knockdown of the target protein, to confirm which signal is specific.
Reaction pH is not optimal Ensure the reaction buffer pH is maintained around 7.4. Drastic pH changes can expose new reactive sites on proteins.[13]

Experimental Protocols

Protocol 1: General Labeling Protocol with Enhanced Specificity
  • Preparation: Prepare your protein sample (lysate, purified protein) in a suitable buffer (e.g., PBS or HEPES, pH 7.4).

  • Blocking (Optional but Recommended): Add BSA to a final concentration of 1% and incubate for 30 minutes at 4°C. This step helps saturate non-specific protein binding sites.[13]

  • Labeling: Prepare a fresh dilution of FSHN from a DMSO stock. Add the probe to your sample at the lowest effective concentration (determined by titration).

  • Incubation: Incubate the reaction for 1-2 hours at 4°C or room temperature. Avoid higher temperatures unless required for your specific target.

  • Quenching (Optional): To stop the reaction, you can add a high concentration of a nucleophile like Tris buffer or β-mercaptoethanol. Note: This may not be necessary if proceeding directly to a separation technique like SDS-PAGE.

  • Removal of Unbound Probe: Proceed immediately to your downstream application (e.g., SDS-PAGE, affinity purification). Ensure your subsequent wash steps are rigorous.

Protocol 2: High-Stringency Washing Procedure
  • Initial Wash: Wash the sample twice with Wash Buffer A (e.g., PBS + 150 mM NaCl).

  • Surfactant Wash: Wash the sample twice with Wash Buffer B (PBS + 150 mM NaCl + 0.05% Tween-20). This is critical for removing hydrophobically bound probe.[9]

  • High Salt Wash (Optional): If electrostatic NSB is suspected, perform one wash with Wash Buffer C (PBS + 500 mM NaCl + 0.05% Tween-20).

  • Final Wash: Wash once more with Wash Buffer A to remove residual detergent and salt before analysis.

Visualizing Binding Mechanisms

The following diagram illustrates the desired specific covalent binding of FSHN versus the non-specific interactions that this guide helps to mitigate.

FSHN_Binding cluster_fshn FSHN Probe cluster_target Target Protein cluster_nonspecific Sources of Non-Specific Binding FSHN FSHN (SO₂F Reactive Group) Target Target Protein (Specific Binding Site) FSHN->Target 1. Specific Recognition NS_Protein Non-Target Protein (e.g., Albumin) FSHN->NS_Protein Non-covalent Adsorption (Hydrophobic/Ionic) NS_Surface Hydrophobic Surface (e.g., Plastic Well) FSHN->NS_Surface Non-covalent Adsorption (Hydrophobic) Adduct Specific Covalent Adduct (Desired Outcome) Target->Adduct 2. Covalent Bond Formation

Caption: Workflow of FSHN binding: specific covalent reaction vs. non-specific adsorption.

References

  • Tamura, H., et al. (2007). A Quantitative Analysis and Chemical Approach for the Reduction of Nonspecific Binding Proteins on Affinity Resins. Bioconjugate Chemistry, 18(2), 593-599. Retrieved from [Link]

  • Creative Bioarray. Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • Bentzen, E. L., et al. (2005). Surface Modification To Reduce Nonspecific Binding of Quantum Dots in Live Cell Assays. Bioconjugate Chemistry, 16(6), 1488-1494. Retrieved from [Link]

  • Keyence. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]

  • Müller, W. E., & Stillbauer, A. E. (1983). Hydrophobic interactions responsible for unspecific binding of morphine-like drugs. Naunyn-Schmiedeberg's Archives of Pharmacology, 322(1), 58-63. Retrieved from [Link]

  • AbOliGo. (2025, July 24). How to Eliminate Non Specific Binding of Antibody Oligo Conjugates. Retrieved from [Link]

  • Lancia, Jr., D. R., et al. (2019). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Bioorganic & Medicinal Chemistry Letters, 29(17), 2439-2443. Retrieved from [Link]

  • Parker, C. G., & Shchepinov, M. S. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 52(2), 536-554. Retrieved from [Link]

  • Nicoya Lifesciences. 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]

  • Ruggeri, F. S., et al. (2023). Surface patches induce nonspecific binding and phase separation of antibodies. Proceedings of the National Academy of Sciences, 120(15), e2215112120. Retrieved from [Link]

  • G-Biosciences. (2020, March 3). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. Retrieved from [Link]

  • Rockland Immunochemicals. (2024, January 23). Blocking Buffer Selection Guide. Retrieved from [Link]

  • Stratech. A guide to selecting control, diluent and blocking reagents. Retrieved from [Link]

  • Sanger, A. (2018, October 12). What is the mechanism of non-specific binding of antibodies to a surface and how can PEG prevent it? ResearchGate. Retrieved from [Link]

  • Am Ende, C. W., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. Current Opinion in Chemical Biology, 54, 10-18. Retrieved from [Link]

  • Dong, J., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3(1), 1-22. Retrieved from [Link]

  • Zhang, H., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Retrieved from [Link]

  • Jha, K. K., et al. (2011). Effect of Ions on the Hydrophobic Interaction between Two Plates. The Journal of Physical Chemistry B, 115(32), 9853-9861. Retrieved from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Retrieved from [Link]

  • Matrix Fine Chemicals. 4-(FLUOROSULFONYL)-1-HYDROXYNAPHTHALENE-2-CARBOXYLIC ACID | CAS 839-78-1. Retrieved from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Retrieved from [Link]

  • Chen, Y., et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 31(6), 1325-1333. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Hydroxy-2-naphthoic acid. PubChem. Retrieved from [Link]

  • Safe, S., et al. (2020). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 176(1), 159-173. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Amino-2-naphthol-4-sulfonic acid. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). KR20140087216A - Method for producing 6-hydroxy-2-naphthoic acid using naphthalene.

Sources

Addressing stability issues of 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid (FSHNA). This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. FSHNA is a valuable reagent, but its utility can be compromised by stability issues in solution. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate these challenges and ensure the reliability and reproducibility of your results. Our approach is grounded in the fundamental principles of chemical stability, drawing from established literature and extensive in-house expertise.

Understanding the Core Challenge: The Susceptibility of the Sulfonyl Fluoride Group

The primary stability concern with this compound lies in the reactivity of the sulfonyl fluoride (-SO₂F) group. While sulfonyl fluorides are generally more resistant to hydrolysis than their chloride counterparts, they are still susceptible to nucleophilic attack, particularly by water (hydrolysis) or other nucleophiles present in solution. This reaction is highly dependent on the pH of the solution. The hydrolysis of the sulfonyl fluoride leads to the formation of the corresponding sulfonic acid, which is often inactive for its intended purpose.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered during the handling and use of FSHNA in solution.

Question 1: My FSHNA solution seems to be losing activity over a short period. What is the likely cause?

Answer: The most probable cause of activity loss is the hydrolysis of the sulfonyl fluoride group to a sulfonic acid. This reaction is accelerated by several factors, with pH being the most critical.

  • Causality: The sulfur atom in the sulfonyl fluoride group is highly electrophilic. In aqueous solutions, water molecules can act as nucleophiles, attacking this sulfur atom and leading to the displacement of the fluoride ion. This process is significantly faster at neutral to alkaline pH due to the increased concentration of the more potent nucleophile, hydroxide ion (OH⁻). While sulfonyl fluorides are notably stable under physiological conditions, their stability can be compromised over time, especially with prolonged storage in solution.[1][2]

  • Troubleshooting Steps:

    • Verify Solution pH: Immediately check the pH of your stock solution and any buffered experimental solutions.

    • Solvent Choice: If possible, prepare stock solutions in an anhydrous aprotic solvent like DMSO or DMF and store them at low temperatures.

    • Fresh Preparations: For aqueous experiments, prepare the final working solution immediately before use. Avoid storing FSHNA in aqueous buffers for extended periods.

Question 2: What is the optimal pH range for working with FSHNA in aqueous solutions?

Answer: To minimize hydrolysis, it is recommended to work with FSHNA in acidic conditions, ideally at a pH below 6. The rate of hydrolysis for sulfonyl fluorides generally increases with pH.

  • Expertise & Experience: While the specific kinetics for FSHNA are not extensively published, the general behavior of sulfonyl fluorides indicates that acidic pH helps to suppress the concentration of hydroxide ions, thereby slowing the rate of hydrolysis.[3] In our experience, maintaining a pH of 5.0-5.5 provides a good balance between minimizing hydrolysis and remaining within a physiologically relevant range for many biological assays.

Question 3: I observe a precipitate forming in my concentrated stock solution of FSHNA in DMSO. What should I do?

Answer: Precipitation from a DMSO stock solution stored at low temperatures is a common issue and may not necessarily indicate degradation.

  • Causality: FSHNA, like many organic compounds, has reduced solubility at lower temperatures. The precipitate is likely the intact compound crashing out of the solution.

  • Troubleshooting Steps:

    • Gentle Warming: Warm the vial to room temperature or briefly in a 37°C water bath.

    • Vortexing: Vortex the solution thoroughly to redissolve the compound.

    • Visual Inspection: Ensure the solution is clear before making any dilutions.

    • Storage Conditions: While storage at 2-8°C is recommended for stability, if precipitation is a persistent issue, consider preparing smaller, single-use aliquots to minimize freeze-thaw cycles.[4]

Question 4: How can I confirm if my FSHNA solution has degraded?

Answer: Analytical techniques are the most definitive way to assess the integrity of your FSHNA solution.

  • Recommended Method: High-Performance Liquid Chromatography (HPLC) is an excellent method to separate and quantify FSHNA from its sulfonic acid degradation product. A shift in the retention time or the appearance of a new peak corresponding to the more polar sulfonic acid would indicate degradation.

  • Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to identify the parent compound and its degradation products by their respective mass-to-charge ratios.[5][6]

Question 5: Are there any solvents I should avoid when working with FSHNA?

Answer: Yes. Avoid protic solvents, especially those containing nucleophilic functional groups, for long-term storage.

  • Causality: Protic solvents like methanol or ethanol contain hydroxyl groups that can act as nucleophiles and react with the sulfonyl fluoride group, leading to the formation of sulfonate esters. While this reaction is slower than hydrolysis, it can still contribute to the degradation of the compound over time.

  • Recommended Solvents for Stock Solutions:

    • Dimethyl sulfoxide (DMSO) - Anhydrous

    • N,N-Dimethylformamide (DMF) - Anhydrous

Experimental Protocols

Protocol 1: Preparation and Storage of a Concentrated Stock Solution

This protocol describes the recommended procedure for preparing a stable, concentrated stock solution of FSHNA.

  • Pre-Experiment Preparation:

    • Allow the vial of solid FSHNA to equilibrate to room temperature before opening to prevent moisture condensation.

    • Use anhydrous grade DMSO or DMF.

  • Dissolution:

    • Add the appropriate volume of solvent to the vial to achieve the desired concentration (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) can be used if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots in low-retention microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C in a desiccated environment. This minimizes exposure to moisture and air.

Protocol 2: Preparation of an Aqueous Working Solution

This protocol outlines the steps for diluting the stock solution for use in aqueous experimental systems.

  • Thawing:

    • Rapidly thaw a single aliquot of the FSHNA stock solution immediately before use.

  • Dilution:

    • Add the required volume of the stock solution to your pre-chilled aqueous buffer (ideally at a pH between 5.0 and 6.0).

    • Mix thoroughly by inversion or gentle vortexing.

  • Immediate Use:

    • Use the freshly prepared aqueous working solution as soon as possible, preferably within a few hours. Do not store aqueous solutions of FSHNA.

Data Presentation

Table 1: Solvent Compatibility and Storage Recommendations
SolventSuitability for Stock SolutionRecommended StorageKey Considerations
Anhydrous DMSOExcellent-20°C to -80°C, desiccatedHygroscopic; use anhydrous grade and handle with care to minimize water absorption.
Anhydrous DMFExcellent-20°C to -80°C, desiccatedCan be toxic; handle in a fume hood.
AcetonitrileGood-20°C to -80°C, desiccatedLess polar than DMSO/DMF, may have lower solubility for FSHNA.
Water/Aqueous BuffersPoor (for storage)Not RecommendedProne to rapid hydrolysis, especially at neutral to alkaline pH. Prepare fresh for immediate use.
Methanol/EthanolPoor (for storage)Not RecommendedCan react with the sulfonyl fluoride to form sulfonate esters.

Visualizations

Diagram 1: Hydrolytic Degradation Pathway of FSHNA

This diagram illustrates the primary degradation pathway of this compound in an aqueous environment.

G FSHNA 4-Fluorosulfonyl-1-hydroxy- 2-naphthoic acid (-SO2F) TransitionState Nucleophilic Attack by H2O or OH- FSHNA->TransitionState Hydrolysis Product 4-Sulfonyl-1-hydroxy- 2-naphthoic acid (-SO3H) + HF TransitionState->Product

Caption: Hydrolytic degradation of FSHNA.

Diagram 2: Recommended Experimental Workflow

This workflow diagram outlines the best practices for handling FSHNA from storage to experimental use to minimize degradation.

G cluster_storage Long-Term Storage cluster_prep Pre-Experiment Preparation cluster_exp Experiment Solid Solid FSHNA (Room Temp Equilibration) Stock Anhydrous DMSO/DMF Stock (-20°C to -80°C, Aliquoted) Solid->Stock Dissolution Thaw Thaw Single Aliquot Stock->Thaw Dilute Dilute in Acidic Aqueous Buffer (pH < 6) Thaw->Dilute Use Immediate Use in Assay Dilute->Use

Caption: Recommended workflow for FSHNA handling.

References

  • Aberlin, M. E., & Bunton, C. A. (1970). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 35(6), 1825–1828. [Link]

  • Davies, T. O. M., & Meng, W. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(2), 146–162. [Link]

  • Lee, J. H., et al. (2012). Detection of 1,4-dihydroxy-2-naphthoic acid from commercial makgeolli products. Preventive Nutrition and Food Science, 17(1), 83–86. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating Protein Labeling: Control Experiments for 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid (FHNA)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and chemical biology, the precise and specific covalent labeling of proteins is a cornerstone of target identification, validation, and the development of novel therapeutics. Among the arsenal of chemical tools available, sulfonyl fluorides have emerged as a versatile class of reagents capable of forming stable covalent bonds with a variety of nucleophilic amino acid residues. This guide provides an in-depth technical comparison of protein labeling using 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid (FHNA), a representative sulfonyl fluoride probe, with other established labeling methodologies.

This document is designed to move beyond a simple recitation of protocols. Instead, it offers a framework for designing and executing robust control experiments to ensure the scientific integrity of your labeling studies. We will delve into the causality behind experimental choices, emphasizing the importance of self-validating systems to generate trustworthy and publishable data.

The Rise of Sulfonyl Fluorides: A New Frontier in Covalent Labeling

Traditional protein labeling strategies have largely relied on reagents with high reactivity towards specific amino acid residues, such as N-hydroxysuccinimide (NHS) esters for lysines and maleimides for cysteines.[1][2][3][4][5][6][7][8] While effective, these methods can be limited by the availability and accessibility of their target residues on the protein of interest.

Sulfonyl fluorides, including FHNA, offer a compelling alternative. These electrophilic probes exhibit a balanced reactivity, demonstrating sufficient stability in aqueous environments while being capable of reacting with a broader range of nucleophilic amino acids. This includes not only the highly reactive serine, but also threonine, tyrosine, lysine, cysteine, and histidine residues in a context-dependent manner. This expanded targeting scope opens up new avenues for probing protein function and identifying novel druggable sites.

The labeling mechanism of sulfonyl fluorides proceeds via a sulfur(VI) fluoride exchange (SuFEx) reaction. In this process, a nucleophilic side chain of an amino acid residue attacks the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a highly stable covalent sulfonyl or sulfonamide bond.

Diagram of the FHNA Labeling Workflow

FHNA_Labeling_Workflow cluster_preparation Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis Protein_of_Interest Protein of Interest (POI) Incubation Incubation (Physiological pH and Temperature) Protein_of_Interest->Incubation FHNA_Probe FHNA Probe FHNA_Probe->Incubation Removal_of_Excess_Probe Removal of Excess Probe (e.g., Desalting Column) Incubation->Removal_of_Excess_Probe Analysis_of_Labeling Analysis of Labeling (e.g., SDS-PAGE, Mass Spectrometry) Removal_of_Excess_Probe->Analysis_of_Labeling

Caption: A general workflow for labeling a protein of interest with an FHNA probe.

The Imperative of Controls: Ensuring Specificity and Confidence

The "context-dependent" reactivity of sulfonyl fluorides, while offering broader targeting potential, also necessitates a rigorous set of control experiments to validate the specificity of the labeling. Without proper controls, it is impossible to definitively conclude that the observed labeling is due to a specific interaction at a desired site rather than non-specific reactivity. The following sections detail essential control experiments for any study employing FHNA or other sulfonyl fluoride-based probes.

Control Experiment 1: Competition with an Excess of a Known Binder

Rationale: This experiment is a cornerstone for demonstrating that the labeling by FHNA is occurring at a specific binding site. If FHNA is indeed targeting a defined pocket on the protein, pre-incubation with a known ligand that binds to the same site should prevent or significantly reduce FHNA labeling.

Experimental Protocol:

  • Experimental Group: Incubate the protein of interest with a molar excess (e.g., 10-100 fold) of a known, non-covalent binder for the target site for a sufficient time to allow for binding equilibrium to be reached.

  • Following pre-incubation, add the FHNA probe at the desired concentration and incubate for the standard labeling time.

  • Control Group 1 (No Competitor): Incubate the protein of interest with the FHNA probe under the same conditions but without the pre-incubation step with the competitor.

  • Control Group 2 (No FHNA): Incubate the protein of interest with the competitor alone to ensure the competitor itself does not cause any detectable changes in the protein.

  • Analysis: Analyze the extent of labeling in all groups using an appropriate method, such as in-gel fluorescence (if FHNA is fluorescently tagged) or mass spectrometry.

Expected Outcome: A significant reduction in FHNA labeling in the experimental group compared to the "No Competitor" control group provides strong evidence for site-specific labeling.

Logical Relationship of the Competition Assay

Competition_Assay cluster_main Competition Assay Logic POI Protein of Interest (POI) Binding_Site Specific Binding Site FHNA FHNA Probe Binding_Site->FHNA Blocks Access Of Known_Binder Known Binder (Excess) Known_Binder->Binding_Site Occupies Labeling_Outcome Labeling Outcome Known_Binder->Labeling_Outcome Prevents/Reduces FHNA->Labeling_Outcome Leads To

Sources

A Senior Application Scientist's Guide to Confirming Protein Binding of 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Orthogonal Validation

In the landscape of modern drug discovery and chemical biology, covalent inhibitors have re-emerged as a powerful modality for achieving high potency and prolonged duration of action. Molecules like 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid (FSHNA) are designed with this intent. FSHNA features a sulfonyl fluoride (SF) electrophilic "warhead," a functional group known to participate in Sulfur(VI) Fluoride Exchange (SuFEx) reactions.[1] This allows it to form stable covalent bonds with nucleophilic amino acid residues such as lysine, tyrosine, serine, or histidine within a protein's binding pocket.[2][3]

However, the very permanence of this interaction necessitates a higher burden of proof. A single experimental result is insufficient to confirm a specific, on-target covalent modification. Artifacts, non-specific reactivity, or misleading biophysical signals can lead research programs astray. Therefore, a rigorous, multi-pronged approach using orthogonal methods—techniques that rely on different physical principles—is not just recommended; it is essential for generating trustworthy and actionable data.[4]

This guide provides an in-depth comparison of three core, complementary methods to robustly validate the binding of FSHNA to a target protein. We will move beyond simple protocols to explain the causal logic behind each experimental choice, empowering researchers to design, execute, and interpret a comprehensive validation package. The goal is to build a self-validating system of evidence that confirms not only that the molecule binds, but where it binds and what functional consequence that binding has.

Method 1: Real-Time Kinetics with Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free biophysical technique that provides unparalleled insight into the real-time kinetics of a molecular interaction.[5][6] For a covalent inhibitor like FSHNA, it is uniquely suited to dissect the two-step binding mechanism: an initial, reversible association followed by the irreversible covalent bond formation.

Principle of the Method

SPR measures changes in the refractive index at the surface of a sensor chip where a target protein (the "ligand") is immobilized. When an analyte (FSHNA) flows over the surface and binds, the local mass increases, causing a proportional change in the refractive index, which is measured in Resonance Units (RU). The resulting sensorgram is a real-time plot of RU versus time, showing the association and dissociation phases of the interaction.

Expert Rationale: Why Use SPR for a Covalent Inhibitor?

Standard equilibrium-based methods are ill-suited for covalent binders because the system never reaches a true equilibrium. SPR's strength lies in its ability to measure kinetic rates directly. By applying a "two-state reaction" kinetic model, we can deconvolute the binding event into its constituent parts, which align perfectly with the established parameters for covalent inhibition.[7]

  • Step 1 (Reversible Binding): The initial, non-covalent binding and dissociation are measured to determine the association rate constant (kon or k1), the dissociation rate constant (koff or k-1), and the affinity of this initial interaction (KI).

  • Step 2 (Covalent Reaction): The rate of the subsequent covalent bond formation (kinact or k2) is then determined. This provides the crucial measure of covalent modification efficiency.

This detailed kinetic profile is invaluable for structure-activity relationship (SAR) studies, allowing medicinal chemists to independently optimize for initial binding affinity (KI) and covalent reactivity (kinact).[7]

Experimental Workflow Diagram: SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis p1 Immobilize Target Protein on Sensor Chip r1 Flow Buffer (Baseline) p1->r1 p2 Prepare FSHNA Serial Dilutions r2 Inject FSHNA (Association) p2->r2 r1->r2 Association Phase r3 Flow Buffer (Dissociation) r2->r3 Dissociation Phase a1 Reference Subtract & Process Sensorgrams r3->a1 a2 Fit to Two-State Kinetic Model a1->a2 a3 Determine k_on, k_off, K_I, and k_inact a2->a3

Caption: Workflow for SPR-based kinetic analysis of a covalent inhibitor.

Detailed Protocol: SPR Analysis of FSHNA Binding
  • Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry to achieve a density of ~5000-10000 RU. A reference channel should be activated and blocked without protein to serve as a control.

  • Analyte Preparation: Prepare a series of FSHNA dilutions in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). A typical concentration range would be 5-fold dilutions from 50 µM down to low nM, including a zero-analyte control.

  • Binding Assay:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the highest concentration of FSHNA for a short contact time (e.g., 30 seconds) to check for non-specific binding and to optimize conditions.

    • Perform a full kinetic analysis by injecting each FSHNA concentration in triplicate from lowest to highest. Use a contact time sufficient to observe both initial binding and the progression of the covalent modification (e.g., 120-300 seconds).

    • Follow each association phase with a long dissociation phase (e.g., 600-1200 seconds) with running buffer. Due to the covalent nature, the signal is not expected to return to baseline.[7]

  • Data Analysis:

    • Process the raw data by subtracting the reference channel signal from the active channel signal.

    • Use the instrument's analysis software to fit the resulting sensorgrams to a "two-state reaction" or "1:1 binding with covalent reaction" model.

    • This fitting will yield the kinetic parameters: ka (k1), kd (k-1), and kinact (k2). The initial binding affinity, KI, is calculated as kd/ka. The overall covalent efficiency is often reported as kinact/KI.

Method 2: Definitive Site Identification with LC-MS/MS Peptide Mapping

While SPR confirms the kinetics of binding, it does not prove that a covalent bond has formed, nor does it identify the site of modification. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides definitive, high-resolution evidence of the covalent adduct and pinpoints the exact amino acid residue modified by FSHNA.[8][9]

Principle of the Method

The target protein is first incubated with FSHNA. The protein is then denatured and enzymatically digested into smaller peptides (e.g., with trypsin). This peptide mixture is separated by liquid chromatography and analyzed by a mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). It then selects specific peptides, fragments them, and measures the m/z of the resulting fragment ions (MS/MS or MS2 scan). A covalent modification by FSHNA will result in a specific mass shift on one of the peptides, and the MS/MS fragmentation pattern will reveal which amino acid within that peptide carries the modification.[8]

Expert Rationale: Why Use LC-MS/MS?

This method provides the "smoking gun" evidence of covalent modification.

  • Unambiguous Adduct Detection: Intact protein mass spectrometry can confirm a mass shift corresponding to the addition of FSHNA, providing initial evidence of covalent binding.[10]

  • Precise Site Localization: By digesting the protein, we can isolate the modification to a single, manageable peptide. The MS/MS fragmentation data then acts as a sequence map, allowing us to walk along the peptide backbone and identify the exact residue with the increased mass, confirming the site of covalent attachment.[8][9] This is crucial for validating the binding mode predicted by structural models and for understanding SAR.

  • Occupancy Quantification: By comparing the ion intensity of the modified peptide to its unmodified counterpart, one can quantify the extent of target engagement, or "occupancy," under different conditions.[8]

Experimental Workflow Diagram: LC-MS/MS Peptide Mapping

LCMS_Workflow cluster_rxn Reaction & Digestion cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation r1 Incubate Target Protein with FSHNA (+/-) r2 Denature, Reduce, & Alkylate r1->r2 r3 Digest with Trypsin r2->r3 a1 Separate Peptides by HPLC r3->a1 a2 MS1 Scan: Detect Peptide Masses a1->a2 a3 MS2 Scan: Fragment Peptides & Identify Sequence a2->a3 d1 Identify Peptide with Mass Shift = Mass(FSHNA) a3->d1 d2 Analyze MS2 Spectrum to Localize Modification d1->d2 d3 Confirm Covalent Adduct on Specific Amino Acid d2->d3

Caption: Workflow for identifying a covalent adduct site via LC-MS/MS.

Detailed Protocol: LC-MS/MS Peptide Mapping for FSHNA
  • Labeling Reaction: Incubate the target protein (e.g., 10 µM) with an excess of FSHNA (e.g., 50-100 µM) for a sufficient time (e.g., 1-4 hours) at a controlled temperature (e.g., 25°C). Run a control reaction with vehicle (DMSO) in parallel.

  • Sample Preparation (Bottom-Up Proteomics):

    • Denaturation: Denature the protein by adding urea to a final concentration of 8 M.

    • Reduction: Reduce disulfide bonds by adding dithiothreitol (DTT) to 10 mM and incubating for 1 hour at 37°C.

    • Alkylation: Alkylate free cysteine residues by adding iodoacetamide (IAM) to 20 mM and incubating for 45 minutes in the dark at room temperature. This step is critical to prevent disulfide scrambling and to distinguish unmodified cysteines from potentially modified ones.

    • Digestion: Dilute the sample at least 4-fold with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to lower the urea concentration. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or ZipTip.

    • Inject the desalted peptides onto a reverse-phase HPLC column (e.g., C18) connected to a high-resolution mass spectrometer (e.g., an Orbitrap).

    • Elute the peptides using a gradient of increasing acetonitrile.

    • Set the mass spectrometer to operate in a data-dependent acquisition (DDA) mode, where it performs a continuous cycle of one high-resolution MS1 scan followed by MS/MS scans of the 10-20 most intense precursor ions.

  • Data Analysis:

    • Use a proteomics search engine (e.g., Mascot, MaxQuant) to search the raw data against the known sequence of the target protein.

    • Critically, include a variable modification in the search parameters corresponding to the mass of the FSHNA adduct (minus HF, the leaving group) on all potential nucleophilic residues (K, Y, S, T, H).

    • Manually inspect the MS/MS spectra of any identified modified peptides to confirm that the fragmentation pattern unambiguously supports the modification on a specific residue.

Method 3: Functional Confirmation with a Time-Dependent Inhibition Assay

The final pillar of validation is to demonstrate that the covalent binding event has a direct and measurable impact on the protein's biological function. If the target is an enzyme, a time-dependent inhibition assay is the most direct way to prove that FSHNA is a functional inhibitor and to characterize its potency in a biologically relevant context.[11][12]

Principle of the Method

For a standard reversible inhibitor, inhibition is instantaneous. For a covalent inhibitor, the degree of inhibition increases over time as more enzyme molecules become covalently modified. In this assay, the enzyme is pre-incubated with various concentrations of FSHNA for different lengths of time. A substrate is then added, and the initial reaction velocity is measured. The progressive decrease in enzyme activity with longer pre-incubation times is the hallmark of covalent inhibition.[13]

Expert Rationale: Why Perform a Functional Assay?

This experiment critically links the biophysical binding event to a functional outcome.

  • Confirms Inhibitory Activity: It proves that FSHNA doesn't just bind to the protein but actually inhibits its function, ruling out the possibility of binding to a non-functional or allosteric site that has no effect on activity.

  • Distinguishes Covalent from Reversible Inhibition: A simple IC50 experiment can be misleading for covalent inhibitors.[12] The time-dependent nature of the inhibition observed in this assay is a key characteristic that differentiates it from rapid, reversible binding.

  • Provides Key Potency Metrics: The data from this experiment can be plotted and fitted to specific kinetic equations to determine the inhibitor's potency in a functional context, yielding the parameters KI (inhibitor affinity) and kinact (maximal rate of inactivation).[14] These values, derived from a functional assay, are often considered the most biologically relevant measure of a covalent inhibitor's performance.

Experimental Workflow Diagram: Time-Dependent Inhibition Assay

Assay_Workflow cluster_prep Setup cluster_run Assay Plate Execution cluster_analysis Data Analysis p1 Prepare Enzyme & FSHNA Solutions at 2X Conc. r1 Mix Enzyme + FSHNA (or Vehicle) p1->r1 p2 Prepare Substrate Solution at 10X Conc. r3 Initiate Reaction by Adding Substrate p2->r3 r2 Pre-incubate for Varying Times (t = 0 to 60 min) r1->r2 r2->r3 r4 Measure Product Formation Over Time (Kinetic Read) r3->r4 a1 Calculate Initial Velocity for each well r4->a1 a2 Plot % Activity vs. Pre-incubation Time a1->a2 a3 Determine k_obs from exponential decay a2->a3 a4 Plot k_obs vs. [FSHNA] to find K_I and k_inact a3->a4

Sources

Reproducibility and robustness of 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid-based assays

Author: BenchChem Technical Support Team. Date: January 2026

A note to the reader: Initial explorations for assays based on "4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid" did not yield established, publicly documented assay systems. However, the structural motif of this molecule, particularly the "1-hydroxy-2-naphthoic acid" core, is a known scaffold for compounds targeting anti-apoptotic proteins like Myeloid cell leukemia-1 (Mcl-1). Therefore, this guide will focus on the broader topic of ensuring reproducibility and robustness in assays designed to screen for Mcl-1 inhibitors, using compounds with similar structural features as a relevant example. This approach provides a practical and valuable comparison for researchers in the field of drug discovery.

In the quest for novel therapeutics, particularly in oncology, the anti-apoptotic protein Mcl-1 has emerged as a critical target. The development of assays to identify and characterize Mcl-1 inhibitors is a cornerstone of this research. The reproducibility and robustness of these assays are paramount to ensure that the data generated is reliable, comparable across different studies, and ultimately predictive of a compound's true biological activity. This guide provides a comparative analysis of common assay formats used for Mcl-1 inhibitor screening, with a focus on the factors that influence their performance and the experimental best practices to ensure data integrity.

The Central Challenge: Achieving Reliable Mcl-1 Inhibition Data

The core objective of Mcl-1 inhibitor screening assays is to identify compounds that disrupt the interaction between Mcl-1 and its pro-apoptotic binding partners, such as Bim. The choice of assay technology can significantly impact the quality and reliability of the data. Here, we compare two widely used methodologies: a fluorescence polarization (FP)-based assay and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Experimental Workflow Overview

The following diagram illustrates a generalized workflow for screening and validating Mcl-1 inhibitors, applicable to both FP and TR-FRET methodologies.

G cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Secondary & Orthogonal Assays Primary_Screen High-Throughput Screening (e.g., 10 µM compound concentration) Hit_Identification Identification of Primary Hits (e.g., >50% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Curves (e.g., 10-point serial dilution) Hit_Identification->Dose_Response Confirm Hits IC50_Determination IC50 Determination Dose_Response->IC50_Determination Orthogonal_Assay Orthogonal Assay Validation (e.g., TR-FRET if primary was FP) IC50_Determination->Orthogonal_Assay Validate Mechanism Cellular_Assay Cell-Based Assays (e.g., Mcl-1 dependent cell line) Orthogonal_Assay->Cellular_Assay

Caption: A generalized workflow for the screening and validation of Mcl-1 inhibitors.

Comparative Analysis of Mcl-1 Inhibition Assays

The choice between different assay formats for Mcl-1 inhibitor screening involves a trade-off between sensitivity, throughput, cost, and susceptibility to artifacts. Below is a comparison of two common in vitro assay platforms.

FeatureFluorescence Polarization (FP) AssayTime-Resolved FRET (TR-FRET) Assay
Principle Measures the change in polarization of fluorescently labeled Bim peptide upon binding to Mcl-1.Measures the energy transfer between a donor fluorophore on Mcl-1 and an acceptor fluorophore on a Bim peptide.
Sensitivity ModerateHigh
Throughput HighHigh
Cost LowerHigher
Common Artifacts Light scattering from aggregated compounds, autofluorescent compounds.Light scattering, autofluorescent compounds, quenchers of FRET signal.
Reproducibility Good, but sensitive to reagent concentration and instrument settings.Excellent, due to ratiometric measurement and time-resolved detection.
Robustness Can be affected by buffer components that interfere with fluorescence.Generally more robust to buffer components and colored compounds.

Experimental Protocols for Robust Mcl-1 Inhibition Assays

To ensure the generation of high-quality, reproducible data, meticulous attention to experimental detail is crucial. Below are example protocols for both FP and TR-FRET assays, highlighting the steps necessary for robust performance.

Protocol 1: Fluorescence Polarization (FP)-Based Mcl-1 Inhibition Assay

Objective: To determine the IC50 value of a test compound against the Mcl-1:Bim interaction.

Materials:

  • Recombinant human Mcl-1 protein

  • Fluorescein-labeled Bim peptide (FITC-Bim)

  • Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20)

  • Test compounds dissolved in DMSO

  • 384-well, low-volume, black, round-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of Mcl-1 protein in assay buffer.

    • Prepare a 2X solution of FITC-Bim peptide in assay buffer.

    • Perform serial dilutions of the test compound in DMSO, followed by a dilution into assay buffer to create a 4X compound solution.

  • Assay Plate Setup:

    • Add 5 µL of the 4X test compound solution to the appropriate wells of the 384-well plate.

    • Add 5 µL of assay buffer with the same percentage of DMSO to the control wells (0% and 100% inhibition).

    • Add 5 µL of the 2X FITC-Bim peptide solution to all wells.

    • To initiate the binding reaction, add 10 µL of the 2X Mcl-1 protein solution to all wells except the 0% inhibition control (add 10 µL of assay buffer instead).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for fluorescein.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the 0% and 100% inhibition controls.

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Time-Resolved FRET (TR-FRET)-Based Mcl-1 Inhibition Assay

Objective: To determine the IC50 value of a test compound against the Mcl-1:Bim interaction using a more robust assay format.

Materials:

  • His-tagged recombinant human Mcl-1 protein

  • Biotinylated Bim peptide

  • Terbium-cryptate labeled anti-His antibody (donor)

  • Streptavidin-d2 (acceptor)

  • Assay buffer (e.g., 50 mM HEPES pH 7.0, 150 mM NaCl, 0.1% BSA)

  • Test compounds dissolved in DMSO

  • 384-well, low-volume, white plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 4X solution of the test compound by serial dilution in DMSO, followed by dilution in assay buffer.

    • Prepare a 4X mixture of His-tagged Mcl-1 and Biotin-Bim peptide in assay buffer.

    • Prepare a 4X mixture of Terbium-cryptate labeled anti-His antibody and Streptavidin-d2 in assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the 4X test compound solution to the appropriate wells.

    • Add 5 µL of assay buffer with the same percentage of DMSO to the control wells.

    • Add 5 µL of the 4X Mcl-1/Bim peptide mixture to all wells.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the 4X antibody/acceptor mixture to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 2-4 hours, protected from light.

    • Measure the TR-FRET signal on a compatible plate reader, recording emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the ratiometric TR-FRET signal.

    • Determine the percent inhibition for each compound concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Ensuring Assay Robustness and Reproducibility: A Self-Validating System

To ensure the trustworthiness of your screening data, it is essential to incorporate self-validating principles into your experimental design.

G cluster_0 Assay Development cluster_1 Screening Execution cluster_2 Data Analysis & Validation Reagent_QC Reagent Quality Control (Protein purity, peptide synthesis) Assay_Optimization Assay Optimization (Concentrations, incubation times) Reagent_QC->Assay_Optimization Z_Factor Z' Factor Determination (> 0.5 for robust assay) Assay_Optimization->Z_Factor Positive_Control Inclusion of Positive Control (Known Mcl-1 inhibitor) Z_Factor->Positive_Control Proceed to Screening DMSO_Tolerance DMSO Tolerance Check Positive_Control->DMSO_Tolerance Negative_Control Inclusion of Negative Control (Inactive compound) Negative_Control->DMSO_Tolerance Statistical_Analysis Statistical Analysis of Controls DMSO_Tolerance->Statistical_Analysis Analyze Data Hit_Confirmation Hit Confirmation & Re-testing Statistical_Analysis->Hit_Confirmation Orthogonal_Validation Orthogonal Assay Validation Hit_Confirmation->Orthogonal_Validation

Caption: A framework for establishing a self-validating Mcl-1 inhibitor screening system.

Key considerations for a self-validating system include:

  • Reagent Quality Control: Ensure the purity and activity of your Mcl-1 protein and Bim peptide. Batch-to-batch variability in reagents is a common source of irreproducibility.

  • Assay Performance Metrics: Routinely calculate the Z' factor for your assay. A Z' factor greater than 0.5 is indicative of a robust and reliable assay suitable for high-throughput screening.

  • Control Compounds: Always include a known Mcl-1 inhibitor as a positive control and an inactive compound as a negative control on every assay plate. This allows for monitoring of assay performance and normalization of data.

  • Orthogonal Validation: Hits identified in the primary screen should be confirmed in an orthogonal assay that utilizes a different detection technology. This helps to eliminate artifacts specific to the primary assay format.

By carefully selecting the appropriate assay platform, meticulously optimizing experimental conditions, and incorporating principles of self-validation, researchers can generate high-quality, reproducible data in the search for novel Mcl-1 inhibitors. This robust approach is essential for making confident decisions in drug discovery pipelines and ultimately advancing the development of new cancer therapies.

Safety Operating Guide

Personal protective equipment for handling 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid

This document provides a comprehensive, step-by-step guide for the safe handling, use, and disposal of this compound. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work with this compound is both productive and, above all, safe. This guide is structured to explain the causality behind each recommendation, empowering you to make informed safety decisions in your laboratory.

Hazard Assessment: Understanding the Molecule
  • Sulfonyl Fluoride (-SO₂F): This is the most reactive and hazardous part of the molecule. Sulfonyl halides are known to be highly reactive and moisture-sensitive.[1] Contact with water, including atmospheric moisture, can lead to hydrolysis, generating sulfonic acid and hydrofluoric acid (HF). HF is acutely toxic and causes severe, penetrating chemical burns. Methanesulfonyl fluoride, a related compound, is known to cause severe skin irritation and burns upon contact.[2]

  • Corrosive Solid: The compound is a solid, and like other corrosive solids, its dust can react with moisture on the skin or in the respiratory tract, causing burns.[3][4] The parent molecule, 1-Hydroxy-2-naphthoic acid, is classified as a skin and eye irritant and may cause respiratory irritation.[5][6]

  • Acidic Nature: The presence of both a carboxylic acid and a phenolic hydroxyl group makes the compound acidic. It will be corrosive to metals and tissue.

Given these properties, this compound should be treated as a corrosive, moisture-sensitive, and highly toxic solid.

The Hierarchy of Controls: Engineering and Administrative Measures

Before selecting Personal Protective Equipment (PPE), the primary focus should be on engineering and administrative controls to minimize exposure. PPE is the last line of defense. The Occupational Safety and Health Administration (OSHA) mandates that employers must have a written Chemical Hygiene Plan (CHP) that outlines procedures for safe chemical use.[7][8]

  • Engineering Control - The Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[3] This is non-negotiable. The fume hood contains vapors and dust, preventing inhalation, which is a primary exposure risk.[4]

  • Administrative Controls:

    • Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

    • Restricted Access: Only trained personnel should be allowed in the area where the chemical is being handled.

    • Planning: Proper planning is your first line of defense.[9] Review all procedures and have all necessary equipment and materials ready before starting work.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.[10] The following table provides a baseline for PPE selection when handling this compound.

Task CategoryMinimum Required PPERationale & Expert Insight
Storage & Transport - Safety Glasses with side shields- Nitrile Gloves (single pair)Protects against accidental splashes from a damaged container during transport. Always use a secondary container when moving corrosive chemicals.[11]
Weighing & Aliquoting - Chemical Splash Goggles- Face Shield- Lab Coat- Chemical-Resistant Apron- Double-Gloving (Nitrile or Neoprene)This is the point of highest exposure risk to the solid dust. A face shield provides an additional layer of protection for the face and neck.[3][12] Double-gloving is critical; inspect the outer glove for any signs of contamination before removing. Corrosive dusts can be inhaled and damage the respiratory tract.[4]
Reaction Setup & Workup - Chemical Splash Goggles- Lab Coat- Double-Gloving (Nitrile or Neoprene)Protects against splashes of the dissolved reagent or reaction mixture. If there is a significant splash risk, a face shield and apron should also be worn.[10]
Spill Cleanup & Waste Disposal - Chemical Splash Goggles- Face Shield- Lab Coat- Chemical-Resistant Apron- Heavy-Duty Gloves (Butyl or Neoprene)Requires the highest level of protection due to the direct handling of concentrated material and contaminated surfaces.
Step-by-Step Handling and Disposal Plan

This section provides procedural guidance that integrates the safety measures discussed above. Following these steps methodically creates a self-validating system of safety.

The following diagram illustrates the essential workflow for safely preparing to work with the compound.

G cluster_prep Preparation Phase cluster_weighing Weighing Phase A 1. Don Full PPE (Goggles, Face Shield, Apron, Double Gloves) B 2. Prepare Fume Hood (Verify airflow, clear workspace) A->B C 3. Assemble Equipment (Spatula, weigh paper, glassware, waste container) B->C D 4. Transfer Reagent to Hood C->D Proceed to Handling E 5. Weigh Compound Slowly (Minimize dust generation) D->E F 6. Tightly Seal Stock Bottle E->F G 7. Clean Spatula and Weighing Area F->G

Caption: Workflow for preparation and weighing of this compound.

Every second counts in a crisis.[9] Ensure you know the location of and how to use emergency equipment before you begin work.

  • Skin Contact: Immediately go to an emergency shower and flush for at least 15 minutes.[3] While flushing, remove all contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes at an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[6]

  • Spill:

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • If the spill is large or you are not comfortable cleaning it, contact your institution's Environmental Health and Safety (EHS) office.

    • For small spills inside a fume hood, use a spill kit with a neutralizer appropriate for acids (e.g., sodium bicarbonate or calcium carbonate).[3] Do not use water.

    • Collect the neutralized material in a designated hazardous waste container.

Improper disposal of reactive chemicals can lead to fires, the release of toxic vapors, and injury.[13]

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh paper, and pipette tips, must be disposed of as hazardous waste.[14]

  • Waste Container: Use a dedicated, clearly labeled, and sealed container for solid hazardous waste. The label must clearly state the contents, including "this compound" and appropriate hazard warnings (e.g., "Corrosive," "Water-Reactive").[15][16]

  • Hydrolysis/Quenching: Small excess quantities of sulfonyl halides can be cautiously quenched as a final step in a procedure.[1] This should only be done by experienced chemists. A typical procedure involves the slow addition of the compound to a stirred, cooled solution of a base like sodium bicarbonate in a suitable solvent. This process itself is hazardous and must be performed in a fume hood with appropriate PPE.

  • Final Disposal: All chemical waste must be disposed of through your institution's hazardous waste management program.[13] Never pour this chemical down the drain or place it in the regular trash.[13][15]

By adhering to these rigorous protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and successful research environment.

References

  • A Guide to Hazardous Materials and Laboratory Safety. OSHA Education Center. [Link]

  • Safe Disposal of Laboratory Chemicals. Environmental Marketing Services. [Link]

  • How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. CoAction Specialty. [Link]

  • Working safely with corrosive substances. Seton UK. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]

  • Managing Corrosive Substances: Safety Protocols for Businesses. DENIOS. [Link]

  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

  • In-Laboratory Treatment of Chemical Waste. The University of British Columbia. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Lab Safety Guideline: Phenylmethylsulfonyl Fluoride. Harvard University Environmental Health and Safety. [Link]

  • METHANESULFONYL FLUORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • 1,4-Dihydroxy-2-naphthoic acid SAFETY DATA SHEET. Fisher Scientific. [Link]

Sources

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Retrosynthesis Analysis

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4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid

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